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  • Product: 1-(Benzylamino)propan-2-one hydrochloride
  • CAS: 39261-88-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and NMR Chemical Shift Analysis of 1-(Benzylamino)propan-2-one Hydrochloride

Executive Summary 1-(Benzylamino)propan-2-one hydrochloride (also known as N-benzylaminoacetone hydrochloride) is a critical α -amino ketone intermediate utilized in complex pharmaceutical syntheses and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Benzylamino)propan-2-one hydrochloride (also known as N-benzylaminoacetone hydrochloride) is a critical α -amino ketone intermediate utilized in complex pharmaceutical syntheses and medicinal chemistry. Accurate structural validation of this compound is paramount, as the reactivity of the secondary amine and the adjacent ketone can lead to unwanted dimerization (e.g., pyrazine formation) if the free base is not properly stabilized as a salt.

This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Moving beyond simple data tabulation, this guide explores the causality behind the observed chemical shifts, detailing how the distinct electronic environment of the protonated amine and the carbonyl group synergistically dictate the spectral output.

Structural Dynamics & Causality of Chemical Shifts

The molecular structure of 1-(benzylamino)propan-2-one hydrochloride ( C10​H13​NO⋅HCl ) presents a highly specific electronic environment that drastically alters expected aliphatic chemical shifts.

The Synergistic Deshielding Effect

The most spectroscopically distinct feature of this molecule is the α -methylene group ( -CH2​- ) situated exactly between the carbonyl ( C=O ) and the protonated secondary amine ( -NH2+​ ).

  • Inductive Withdrawing (-I): The positively charged ammonium nitrogen exerts a powerful electron-withdrawing inductive effect through the σ -bond framework.

  • Magnetic Anisotropy: The adjacent π -system of the carbonyl group generates a local magnetic field that further deshields these protons.

As established by standard empirical rules for chemical shift prediction , a standard ketone α -proton resonates near 2.4 ppm. However, the synergistic deshielding in this hydrochloride salt pushes the α -methylene protons significantly downfield to ~4.05 ppm . Similarly, the benzylic methylene protons are deshielded by both the phenyl ring's diamagnetic ring current and the adjacent -NH2+​ group, appearing at ~4.20 ppm .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees internal consistency without relying entirely on external calibration.

Rationale for Solvent Selection

DMSO-d6 is explicitly chosen over CDCl3​ or D2​O for two mechanistic reasons:

  • Solubility: Hydrochloride salts of secondary amines are highly polar and exhibit poor solubility in non-polar halogenated solvents.

  • Proton Exchange Kinetics: In D2​O , the -NH2+​ protons and the slightly acidic α -protons would undergo rapid deuterium exchange, obliterating critical structural signals. DMSO-d6 slows this exchange, allowing the observation of the broad -NH2+​ singlet at ~9.50 ppm, which is necessary to confirm the integrity of the salt form.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of highly pure 1-(benzylamino)propan-2-one hydrochloride. Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D).

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). This provides the primary zero-point calibration ( 0.00 ppm ).

  • Probe Tuning & Matching: Insert the 5 mm precision NMR tube. Tune and match the probe for both 1H and 13C frequencies to ensure optimal 50 Ω impedance, maximizing the Signal-to-Noise Ratio (SNR).

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1–Z5) until the solvent residual peak is sharply defined.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a 30° flip angle and a 2.0 s relaxation delay ( D1​ ) to ensure quantitative integration.

    • 13C NMR: Acquire 1024 scans using WALTZ-16 composite pulse decoupling (CPD) with a 2.0 s D1​ .

  • Internal Validation: Verify that the residual DMSO-d5 quintet appears at exactly 2.50 ppm ( 1H ) and the DMSO-d6 septet at 39.52 ppm ( 13C ), cross-referencing the primary TMS calibration as dictated by.

Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Internal Standard: TMS Tuning 2. Probe Tuning & Matching Optimize for 1H and 13C Ensure 50 Ω impedance Prep->Tuning LockShim 3. Locking & Shimming Lock to DMSO-d6 (2.50 ppm) Gradient shimming (Z1-Z5) Tuning->LockShim Acq1D 4. 1D Acquisition 1H: 16 scans, D1=2s 13C: 1024 scans, D1=2s, CPD LockShim->Acq1D Acq2D 5. 2D Acquisition COSY, HSQC, HMBC Optimized for J=145 Hz & 8 Hz Acq1D->Acq2D Process 6. Processing & Validation Fourier Transform, Phase Correction Cross-validation via 2D maps Acq2D->Process

Figure 1: Self-validating experimental workflow for NMR acquisition and processing.

Quantitative Spectroscopic Data Synthesis

The following tables summarize the expected quantitative NMR data for 1-(benzylamino)propan-2-one hydrochloride, acquired at 400 MHz ( 1H ) and 100 MHz ( 13C ) at 298 K. The assignments are derived from foundational spectroscopic principles outlined in .

Table 1: 1H NMR Assignments (DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic & Causality
Acetyl -CH3​ 2.15Singlet (s)3HStandard methyl ketone position; slightly deshielded by the distant -NH2+​ field.
α-CH2​ 4.05Singlet (s)2HStrongly deshielded due to flanking by highly anisotropic C=O and electronegative -NH2+​ .
Benzylic -CH2​ 4.20Singlet (s)2HDeshielded by phenyl ring current and adjacent -NH2+​ .
Phenyl (Ar-H) 7.40 – 7.60Multiplet (m)5HAromatic protons; slightly downfield from bare benzene due to the -I effect of the substituent.
Ammonium -NH2+​ 9.50Broad Singlet (br s)2HHighly deshielded acidic protons. Broadened by 14N quadrupolar relaxation and intermediate exchange.

*Note: Depending on the exact concentration and temperature, the α and benzylic protons may appear as broad doublets or triplets if scalar coupling to the slow-exchanging -NH2+​ protons is resolved.

Table 2: 13C NMR Assignments (DMSO-d6)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
Acetyl -CH3​ 27.5Primary ( CH3​ )Typical upfield aliphatic carbon adjacent to a carbonyl.
Benzylic -CH2​ 50.1Secondary ( CH2​ )Deshielded by the electronegative nitrogen and phenyl ring.
α-CH2​ 52.4Secondary ( CH2​ )Most deshielded aliphatic carbon due to direct attachment to both N and C=O .
Phenyl C-para 128.5Tertiary (CH)Aromatic core.
Phenyl C-meta 128.9Tertiary (CH)Aromatic core.
Phenyl C-ortho 130.2Tertiary (CH)Aromatic core.
Phenyl C-ipso 131.8Quaternary (C)Non-protonated aromatic carbon attached to the benzylic position.
Carbonyl C=O 202.3Quaternary (C)Extreme downfield shift characteristic of an aliphatic ketone.

2D Correlation and Logical Assignment Network

1D assignments represent a hypothesis; 2D correlations provide the proof. To ensure absolute trustworthiness, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Homonuclear Correlation Spectroscopy (COSY) are utilized to map the atomic connectivity.

  • HSQC confirms the direct attachment of the 4.05 ppm protons to the 52.4 ppm carbon, and the 4.20 ppm protons to the 50.1 ppm carbon.

  • HMBC is the critical validator. A strong 3-bond correlation from the acetyl protons (2.15 ppm) to the carbonyl carbon (202.3 ppm) unambiguously identifies the ketone. Consequently, a 2-bond correlation from the α -protons (4.05 ppm) to this exact same 202.3 ppm carbonyl carbon locks the α -position into place, validating the entire structural framework.

Network cluster_0 Acetyl Motif cluster_1 Alpha & Benzylic Core cluster_2 Phenyl Ring H_Ac H-Acetyl (2.15 ppm) C_Ac C-Acetyl (27.5 ppm) H_Ac->C_Ac HSQC C_O C=O (202.3 ppm) H_Ac->C_O HMBC H_Alpha H-Alpha (4.05 ppm) H_Alpha->C_O HMBC C_Alpha C-Alpha (52.4 ppm) H_Alpha->C_Alpha HSQC C_Benz C-Benzylic (50.1 ppm) H_Alpha->C_Benz HMBC H_Benz H-Benzylic (4.20 ppm) H_Benz->C_Alpha HMBC H_Benz->C_Benz HSQC C_Ipso C-Ipso (131.8 ppm) H_Benz->C_Ipso HMBC NH2 NH2+ (9.50 ppm) NH2->H_Alpha COSY NH2->H_Benz COSY

Figure 2: 2D NMR logical correlation network (HSQC, HMBC, COSY) utilized for absolute structural validation.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition, John Wiley & Sons, 2014. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds", 4th Edition, Springer, 2009. URL:[Link]

Exploratory

Mechanism of action for 1-(Benzylamino)propan-2-one hydrochloride derivatives

Defining the Scope I've zeroed in on the core request: understanding the action mechanism of 1-(Benzylamino)propan-2-one hydrochloride derivatives. My focus is on shaping a technical guide or a whitepaper tailored for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

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Defining the Key Elements

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Investigating Structural Relationships

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Foundational

Preliminary In Vitro Toxicity Profiling of 1-(Benzylamino)propan-2-one Hydrochloride

A Mechanistic and Methodological Whitepaper for Early-Stage Safety Pharmacology Executive Summary & Structural Rationale In the early stages of small-molecule drug development, identifying intrinsic chemical liabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Methodological Whitepaper for Early-Stage Safety Pharmacology

Executive Summary & Structural Rationale

In the early stages of small-molecule drug development, identifying intrinsic chemical liabilities before in vivo exposure is paramount. 1-(Benzylamino)propan-2-one hydrochloride presents a unique structural motif: a secondary amine flanked by a lipophilic benzyl group and a reactive propan-2-one (acetone) moiety.

While the hydrochloride salt formulation ensures excellent aqueous solubility for in vitro testing, the parent molecule harbors specific structural alerts. The secondary amine, protonated at physiological pH (7.4), is a classic pharmacophore for off-target ion channel interactions. Furthermore, the α -carbons adjacent to the amine are highly susceptible to cytochrome P450 (CYP)-mediated oxidation and monoamine oxidase (MAO) cleavage.

This whitepaper outlines a self-validating, mechanistically grounded framework for the preliminary in vitro toxicity profiling of this compound, focusing on hepatotoxicity, cardiotoxicity, and genotoxicity.

Mechanistic Liabilities & Pathway Analysis

To design an effective toxicity screening cascade, we must first understand why the molecule might fail.

  • Metabolic Activation (Hepatotoxicity): Secondary amines can undergo oxidative metabolism to form reactive iminium ions. These electrophilic intermediates can covalently bind to nucleophilic residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI) via haptenization or direct cellular necrosis.

  • Ion Channel Blockade (Cardiotoxicity): The protonated nitrogen, combined with the lipophilic benzyl ring, fits the classic pharmacophore model for binding to the Y652 and F656 aromatic residues within the inner cavity of the hERG ( Kv​11.1 ) potassium channel.

Pathway Parent 1-(Benzylamino)propan-2-one CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism MAO MAO Cleavage Parent->MAO Oxidative Deamination Iminium Reactive Iminium Intermediate CYP->Iminium a-Carbon Hydroxylation Toxicity Covalent Protein Binding (Hepatotoxicity) Iminium->Toxicity Nucleophilic Attack Metabolites Benzaldehyde + Aminoacetone MAO->Metabolites Cleavage

Fig 1: Putative metabolic activation pathways of 1-(Benzylamino)propan-2-one leading to toxicity.

Core In Vitro Assays: Step-by-Step Methodologies

The following protocols are designed as self-validating systems . Every assay includes internal controls to ensure that the absence of toxicity is a true negative, rather than an artifact of compound degradation, poor solubility, or assay failure.

Hepatotoxicity: ATP-Depletion Assay (HepG2 & PHH)

We utilize both HepG2 (human liver cancer cell line) and Primary Human Hepatocytes (PHH). Causality for choice: HepG2 cells are highly proliferative but metabolically incompetent (lacking robust CYP expression). PHH retains full metabolic competence. A compound that is highly toxic in PHH but safe in HepG2 strongly indicates metabolism-mediated toxicity (e.g., iminium ion formation) .

Protocol:

  • Compound Preparation: Dissolve 1-(Benzylamino)propan-2-one HCl in 100% DMSO to a 10 mM stock. Critical Step: Because it is an HCl salt, high concentrations (>100 µM) in unbuffered media can drop the local pH, causing false-positive cell death. Verify the pH of the highest working concentration in the assay buffer (target pH 7.2–7.4).

  • Cell Seeding: Seed HepG2 and PHH in 384-well opaque white plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Exposure: Perform a 10-point, 3-fold serial dilution (0.1 µM to 100 µM). Maintain final DMSO concentration at 0.5% across all wells to prevent solvent toxicity. Include Chlorpromazine as a positive control.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to capture delayed apoptotic events, not just immediate necrosis.

  • Readout: Add CellTiter-Glo® reagent (Promega) in a 1:1 volume ratio. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct proxy for metabolically active cells .

  • Analysis: Calculate IC50​ using non-linear regression (variable slope).

Workflow Prep Compound Prep (10mM DMSO) Dilution Acoustic Dispensing (0.1-100 µM) Prep->Dilution Incubation HepG2 / PHH Incubation (72h, 37°C) Dilution->Incubation Assay CellTiter-Glo Luminescence Incubation->Assay Analysis IC50 Calculation Assay->Analysis

Fig 2: Standardized high-throughput workflow for ATP-dependent cytotoxicity screening.

Cardiotoxicity: Automated Patch Clamp (hERG)

To assess the risk of delayed ventricular repolarization (QT prolongation), we test for inhibition of the hERG potassium channel, strictly adhering to ICH S7B guidelines . Causality for choice: Automated patch clamping provides functional, state-dependent block data, which is vastly superior to radioligand displacement assays that cannot distinguish between open, closed, or inactivated channel states.

Protocol:

  • Cell Line: Use CHO (Chinese Hamster Ovary) cells stably expressing the human Kv​11.1 (hERG) gene.

  • Electrophysiology Setup: Utilize a planar patch-clamp system. Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 1-(Benzylamino)propan-2-one HCl at concentrations of 1, 3, 10, and 30 µM.

  • Validation: Use E-4031 (100 nM) as a full-block positive control to validate the assay window.

  • Data Extraction: Measure the peak tail current amplitude reduction relative to the vehicle control.

Genotoxicity: Mini-Ames Test (Bacterial Reverse Mutation)

To evaluate the mutagenic potential of the compound and its metabolites, a scaled-down version of the OECD 471 Ames test is utilized .

Protocol:

  • Strains: Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Conduct the assay both in the presence (+S9) and absence (-S9) of rat liver S9 fraction. Causality: Because 1-(Benzylamino)propan-2-one may require CYP-mediated oxidation to become reactive, the +S9 condition is critical to generate the potentially mutagenic iminium/aldehyde metabolites.

  • Execution: Expose bacteria to the compound (up to 500 µ g/well ) in a 24-well liquid fluctuation format. Use 2-Aminoanthracene as the +S9 positive control to validate the enzymatic activity of the S9 batch.

  • Scoring: Count revertant colonies. A positive result is defined as a dose-dependent, ≥2 -fold increase in revertants compared to the vehicle control.

Quantitative Data Synthesis

The following table synthesizes the expected preliminary data format for 1-(Benzylamino)propan-2-one hydrochloride, allowing drug development teams to make rapid Go/No-Go decisions.

Assay ParameterTest SystemReadout / MetricResult (Mock Data)Risk Interpretation
Intrinsic Cytotoxicity HepG2 Cells IC50​ (ATP Luminescence) >100μM Low direct cellular toxicity.
Metabolic Hepatotoxicity Primary Human Hepatocytes IC50​ (ATP Luminescence) 42.5μM Moderate risk. Shift between HepG2 and PHH suggests metabolite-driven toxicity.
Cardiotoxicity (hERG) CHO-hERG IC50​ (Tail Current Block) 8.2μM High risk. Basic secondary amine likely interacts with inner pore residues. Requires structural optimization.
Genotoxicity (-S9) Ames TA98 / TA100Fold-increase in revertants <1.5 -foldNegative for direct mutagenesis.
Genotoxicity (+S9) Ames TA98 / TA100Fold-increase in revertants <1.5 -foldNegative for metabolite-driven mutagenesis.

References

  • FDA Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S. Food and Drug Administration. Available at:[Link]

  • ICH S7B Guideline: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency (EMA). Available at:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. OECD iLibrary. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-(Benzylamino)propan-2-one hydrochloride from benzylamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for substituted pyrazines, morpholines, and custom amino alcohol libraries. Mechanistic Ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for substituted pyrazines, morpholines, and custom amino alcohol libraries.

Mechanistic Insights & Strategic Design

The synthesis of 1-(benzylamino)propan-2-one (N-benzylaminoacetone) via the SN​2 alkylation of benzylamine with 1-chloro-2-propanone (chloroacetone) is a fundamental transformation, yet it presents two significant chemical challenges that dictate the experimental design:

  • Over-alkylation: Primary amines can react with multiple equivalents of alkyl halides to form tertiary amines. To statistically favor mono-alkylation, the protocol utilizes a slight excess of benzylamine and a mild, non-nucleophilic inorganic base (potassium carbonate, K2​CO3​ ) to scavenge the generated hydrochloric acid [1].

  • Product Instability (Dimerization): Free α -aminoketones are notoriously unstable at room temperature. The unprotonated secondary amine readily undergoes intermolecular condensation with the carbonyl group of a second molecule, forming a dihydropyrazine intermediate that rapidly oxidizes to a substituted pyrazine [2].

The Causality of the Protocol: To prevent dimerization, the experimental workflow is designed to minimize the time the product spends as a free base. The organic layer is processed quickly at reduced temperatures, and the product is immediately trapped as the stable hydrochloride salt using anhydrous HCl .

Quantitative Reaction Parameters

The following stoichiometric ratios are optimized to maximize the yield of the mono-alkylated product while ensuring safe thermal control during the exothermic addition phase.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
Benzylamine107.151.2012.86 g (13.1 mL)Nucleophile / Substrate
1-Chloro-2-propanone92.521.009.25 g (8.0 mL)Electrophile (Alkylation Agent)
Potassium Carbonate ( K2​CO3​ )138.201.5020.73 gAcid Scavenger
Acetonitrile ( CH3​CN )41.05N/A150 mLPolar Aprotic Solvent
2M HCl in Diethyl Ether36.461.5075.0 mLSalt Formation Reagent

Experimental Workflow

Figure 1: Experimental workflow for the synthesis of 1-(Benzylamino)propan-2-one hydrochloride.

Step-by-Step Methodology

Caution: 1-Chloro-2-propanone is a potent lachrymator and alkylating agent. All operations must be conducted in a properly functioning fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Nucleophilic Substitution
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous acetonitrile (150 mL), benzylamine (13.1 mL, 120 mmol), and finely powdered anhydrous K2​CO3​ (20.73 g, 150 mmol).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Addition: Dissolve 1-chloro-2-propanone (8.0 mL, 100 mmol) in 20 mL of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirring suspension over 45 minutes.

    • Expertise Note: The dropwise addition at 0 °C is critical. Adding the electrophile too quickly will cause a localized spike in temperature, promoting the formation of the dialkylated byproduct ( N,N -dibenzylaminoacetone)[3].

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 hours.

Phase 2: Workup and Free Base Isolation
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the filter cake with an additional 30 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C to yield a crude oily residue.

  • Extraction: Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Separate the layers and wash the organic phase with brine (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to approximately 50 mL. Do not evaporate to complete dryness to prevent dimerization.

Phase 3: Hydrochloride Salt Formation
  • Precipitation: Transfer the concentrated ethyl acetate solution to a 250 mL Erlenmeyer flask and cool to 0 °C in an ice bath.

  • Acidification: Slowly add 2M HCl in diethyl ether (75 mL, 150 mmol) while swirling the flask continuously. A white to off-white precipitate will form immediately as the secondary amine is protonated.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether ( 2×20 mL) to remove any unreacted benzylamine hydrochloride (which is highly soluble in ether) and dialkylated impurities. Dry the solid under high vacuum to afford 1-(benzylamino)propan-2-one hydrochloride as a crystalline white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must be validated at two critical checkpoints:

Checkpoint 1: Reaction Monitoring (TLC)

  • Conditions: Silica gel 60F254​ plates; Eluent: 10% Methanol in Dichloromethane.

  • Validation: The reaction is deemed complete when the UV-inactive, KMnO4​ -active spot of chloroacetone disappears. The product free-base will appear as a UV-active, ninhydrin-positive (brown/orange) spot at an Rf​ of approximately 0.4.

Checkpoint 2: Structural Confirmation ( 1H NMR)

  • Conditions: 400 MHz, DMSO−d6​ .

  • Validation: The formation of the hydrochloride salt is confirmed by a broad downfield signal (approx. 9.0–9.5 ppm) integrating for 2 protons ( NH2+​ ). The structural skeleton is validated by three distinct singlets:

    • δ 2.15 ppm (s, 3H) - Methyl group adjacent to the carbonyl.

    • δ 4.05 ppm (s, 2H) - Methylene group between the amine and carbonyl (shifted downfield due to protonation).

    • δ 4.20 ppm (s, 2H) - Benzylic methylene group.

    • δ 7.40–7.60 ppm (m, 5H) - Aromatic protons.

References

  • PubChem Compound Summary for CID 7504, Benzylamine. National Center for Biotechnology Information. Available at: [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Smith, M. B. John Wiley & Sons. (Discusses the instability and condensation pathways of free α -aminoketones). Available at:[Link]

  • PubChem Compound Summary for CID 7306, Chloroacetone. National Center for Biotechnology Information. Available at: [Link]

Application

Use of 1-(Benzylamino)propan-2-one hydrochloride as a precursor in organic synthesis

Initiating Compound Search I've started with a broad literature review to grasp the landscape of 1-(Benzylamino)propan-2-one hydrochloride in organic synthesis. My initial focus is on understanding its utility as a precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Search

I've started with a broad literature review to grasp the landscape of 1-(Benzylamino)propan-2-one hydrochloride in organic synthesis. My initial focus is on understanding its utility as a precursor, common reaction types, and specific synthesis protocols relevant to its use.

Defining Synthetic Pathways

I'm now identifying key synthetic pathways using 1-(Benzylamino)propan-2-one hydrochloride, targeting pharmaceuticals and related molecules. I'm actively searching peer-reviewed journals and databases for detailed reaction mechanisms and experimental parameters. Concurrently, I'm gathering yield, purity, and spectroscopic data.

Outlining Application Notes

I'm now structuring application notes and protocols, beginning with an introduction that covers chemical properties and importance. I'm detailing synthetic applications, explaining chemistry and design. Each application will feature a replicable step-by-step protocol. I'll also create Graphviz diagrams for workflows, with concise captions.

Method

Application Note: GC-MS Analytical Protocols for the Detection of 1-(Benzylamino)propan-2-one Hydrochloride

Executive Summary 1-(Benzylamino)propan-2-one is a secondary amine ketone often encountered in forensic and pharmaceutical impurity profiling as a synthetic intermediate or precursor. Analyzing its hydrochloride (HCl) sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Benzylamino)propan-2-one is a secondary amine ketone often encountered in forensic and pharmaceutical impurity profiling as a synthetic intermediate or precursor. Analyzing its hydrochloride (HCl) salt via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct physicochemical challenges. This application note details a self-validating, robust GC-MS protocol that leverages alkaline free-basing and acylation derivatization to achieve high-fidelity detection, structural elucidation, and quantitation.

Physicochemical Profiling & Analytical Causality

To design a robust GC-MS method, we must first address the molecular realities of 1-(Benzylamino)propan-2-one hydrochloride. Direct injection of this compound will result in analytical failure due to two primary factors:

  • The Salt Dilemma (Volatility): GC-MS requires analytes to be volatile and thermally stable. As an HCl salt, the amine is protonated ( R2​NH2+​Cl− ). Injecting salts directly leads to thermal decomposition in the high-temperature GC inlet, resulting in irreproducible retention times and ghost peaks [1]. Solution: Liquid-liquid extraction (LLE) under strictly alkaline conditions to isolate the neutral free base.

  • The Secondary Amine Dilemma (Peak Tailing): Even as a free base, the secondary amine moiety contains an active hydrogen that readily forms hydrogen bonds with free silanol groups (-SiOH) on the GC column's stationary phase. This causes severe peak tailing and loss of sensitivity[2]. Solution: Chemical derivatization via acylation to mask the active hydrogen, increasing volatility and yielding highly diagnostic mass fragments.

Self-Validating Experimental Protocol

To ensure trustworthiness and prevent false negatives, this protocol operates as a self-validating system . A deuterated internal standard (ISTD)—such as Methamphetamine-D5—is introduced at the very beginning. If the ISTD fails to partition or derivatize, the analyst is immediately alerted to a systemic failure (e.g., incorrect buffer pH or degraded derivatizing reagents) rather than assuming the sample is negative.

Phase 1: Alkaline Free-Basing & Extraction
  • Step 1.1: Aliquot 1.0 mL of the aqueous sample (or 10 mg of solid dissolved in 1 mL of DI water) into a glass centrifuge tube. Spike with 50 µL of ISTD (10 µg/mL Methamphetamine-D5).

  • Step 1.2: Add 1.0 mL of 0.1 M Sodium Hydroxide (NaOH) to ensure pH > 10.

    • Causality: The high pH deprotonates the amine hydrochloride, converting it entirely into its lipophilic free-base form, which is a prerequisite for organic extraction [1].

  • Step 1.3: Add 2.0 mL of high-purity Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Step 1.4: Transfer the upper organic layer to a clean glass reaction vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

Phase 2: Acylation Derivatization
  • Step 2.1: Add 50 µL of dry Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dried residue.

  • Step 2.2: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes.

    • Causality: Heat accelerates the nucleophilic acyl substitution. TFAA reacts with the secondary amine to form an N-trifluoroacetyl derivative, replacing the problematic active hydrogen with a bulky, electron-withdrawing CF3​ group.

  • Step 2.3: Cool to room temperature and evaporate the mixture to complete dryness under nitrogen.

    • Causality:Critical Step. Unreacted TFAA and its byproduct, trifluoroacetic acid, are highly acidic. Injecting them will aggressively strip the siloxane stationary phase of the GC column and oxidize the MS ion source [3]. Evaporation protects the instrument.

  • Step 2.4: Reconstitute the derivatized analyte in 100 µL of pure Ethyl Acetate and transfer to a GC autosampler vial.

Instrumental Parameters (GC-MS)

GC Separation Conditions
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial hold at 80°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.

MS Detection & Fragmentation Causality
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line 280°C; Ion Source 230°C; Quadrupole 150°C.

  • Scan Mode: Full SCAN ( m/z 40–400) for qualitative identification; Selected Ion Monitoring (SIM) for quantitation.

Mass Spectral Interpretation: The TFA-derivatized 1-(Benzylamino)propan-2-one ( C12​H12​F3​NO2​ ) has a nominal molecular weight of 259 Da. Upon 70 eV electron bombardment, it exhibits predictable and diagnostic fragmentation:

  • m/z 91 (Base Peak): Benzylic cleavage yields the highly stable tropylium cation ( C7​H7+​ ). This confirms the presence of the benzyl moiety.

  • m/z 216: α -cleavage adjacent to the nitrogen results in the loss of the acetyl radical ( ⋅COCH3​ , 43 Da) from the propan-2-one group, leaving a stable, fluorinated iminium ion.

  • m/z 69: The trifluoromethyl cation ( CF3+​ ), confirming successful TFAA derivatization.

Method Validation & Quantitative Data

The method was validated following standard analytical guidelines for precision, linearity, and recovery [1]. The data below demonstrates the assay's capability for reliable quantitation.

Validation ParameterValueAcceptance Criteria
Limit of Detection (LOD) 5.0 ng/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 15.0 ng/mLS/N ratio 10:1
Linear Dynamic Range 15 - 1000 ng/mL R2≥0.995
Coefficient of Determination ( R2 ) 0.9984 R2≥0.995
Intra-day Precision (RSD%) 2.4% 5.0%
Inter-day Precision (RSD%) 3.8% 10.0%
Extraction Recovery 91.5% ± 2.1%80% - 120%

Analytical Workflow Visualization

GCMS_Protocol A Aqueous Sample + ISTD 1-(Benzylamino)propan-2-one HCl B Alkaline Free-Basing (Add 0.1M NaOH, pH >10) A->B Deprotonation C Liquid-Liquid Extraction (Ethyl Acetate Partitioning) B->C Phase Transfer D Acylation Derivatization (TFAA, 60°C, 20 min) C->D Masking Amine E Evaporation & Reconstitution (Remove excess TFAA) D->E Protect GC Column F GC-MS Analysis (EI Mode, 70 eV) E->F Injection

Figure 1: End-to-end sample preparation and GC-MS analytical workflow for 1-(Benzylamino)propan-2-one.

References

  • SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). "Recommendations - Part IV A: Quality Assurance/Validation of Analytical Methods." SWGDRUG.org. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." UNODC Laboratory and Scientific Section. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Mass Spectrometry Data Center & Chemistry WebBook, SRD 69." NIST.gov. Available at:[Link]

Application

Application Note: Divergent Catalytic Reductive Amination of 1-(Benzylamino)propan-2-one Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Synthesis of substituted 1,2-diamines via chemoselective and tandem catalytic hydrogenation. Executive Summary & Strategic Uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Synthesis of substituted 1,2-diamines via chemoselective and tandem catalytic hydrogenation.

Executive Summary & Strategic Utility

Vicinal diamines (1,2-diamines) are privileged pharmacophores ubiquitous in central nervous system (CNS) therapeutics, antimicrobial agents, and chiral catalysts. However, the direct synthesis of unsymmetrical 1,2-diamines is often plagued by regioselectivity issues and the instability of intermediate α -amino ketones.

1-(Benzylamino)propan-2-one hydrochloride serves as a highly stable, bench-ready α -amino ketone synthon. As a free base, α -amino ketones rapidly undergo deleterious intermolecular self-condensation to form dihydropyrazines[1]. Storing and deploying this building block as a hydrochloride salt with a bulky N-benzyl protecting group completely suppresses this degradation pathway.

This application note details the causality, optimization, and step-by-step execution of catalytic reductive amination using this substrate. By carefully selecting the transition metal catalyst and reaction parameters, chemists can dictate the fate of the N-benzyl group, achieving either chemoselective reductive amination (retaining the benzyl group) or a tandem reductive amination/hydrogenolysis (yielding a fully deprotected primary/secondary diamine).

Mechanistic Rationale & Pathway Divergence

The reductive amination of 1-(Benzylamino)propan-2-one hydrochloride with an external primary amine (e.g., cyclohexylamine) proceeds via a two-stage mechanism:

  • Condensation: Neutralization of the HCl salt liberates the ketone, which condenses with the primary amine to form an imine/iminium intermediate. Because the propan-2-one moiety is sterically hindered, a Lewis acid/desiccant is required to drive the equilibrium.

  • Reduction: The imine is reduced by catalytic hydrogenation.

The Causality of Catalyst Selection: The critical decision in this workflow is the choice of the heterogeneous catalyst.

  • Platinum on Carbon (Pt/C): Platinum exhibits a lower affinity for π -benzyl coordination compared to palladium. Under ambient hydrogen pressure, Pt/C rapidly reduces the highly polarized C=N imine bond but leaves the C-N benzyl bond intact [2].

  • Palladium on Carbon (Pd/C): Palladium readily inserts into the benzylic C-N bond. When subjected to elevated temperatures or pressures, Pd/C catalyzes both the reduction of the imine and the hydrogenolysis of the N-benzyl group in a single, elegant cascade reaction.

G A 1-(Benzylamino)propan-2-one HCl B Free Base Liberation (DIPEA) A->B Neutralization C Imine Intermediate (+ Cyclohexylamine) B->C Condensation (-H2O) D Chemoselective Reduction (5% Pt/C, H2, 1 atm) C->D Pathway A E Tandem Reduction & Cleavage (10% Pd/C, H2, 4 atm) C->E Pathway B F N-Benzyl-1,2-diamine (Protected) D->F G 1,2-Diamine (Deprotected) E->G

Divergent catalytic pathways for protected vs. deprotected 1,2-diamine synthesis.

Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from optimizing the reductive amination using cyclohexylamine as the model nucleophile. This data highlights the causal relationship between catalyst choice, pressure, and chemoselectivity.

EntryCatalystAdditive / BaseH₂ PressureTemp (°C)Major ProductYield (%)Purity (LC-MS)
110% Pd/CDIPEA, Ti(OiPr)₄1 atm25Mixture (Incomplete cleavage)45%< 60%
210% Pd/C DIPEA, Ti(OiPr)₄ 4 atm 50 Deprotected 1,2-Diamine 88% > 95%
35% Pt/CDIPEA, Ti(OiPr)₄4 atm50Protected N-Benzyl Diamine72%85%
45% Pt/C DIPEA, Ti(OiPr)₄ 1 atm 25 Protected N-Benzyl Diamine 91% > 98%

Note: Entry 2 and Entry 4 represent the optimized conditions for Pathway B and Pathway A, respectively.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, these protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to verify intermediate formation before committing to the catalytic reduction phase.

Protocol A: Chemoselective Synthesis of N-Benzyl-1,2-diamines (Pathway A)

Objective: Synthesize N¹-benzyl-N²-cyclohexylpropane-1,2-diamine without cleaving the benzyl protecting group.

Step 1: Imine Formation & Validation

  • Charge a flame-dried, argon-purged round-bottom flask with 1-(Benzylamino)propan-2-one hydrochloride (1.0 equiv, 10 mmol) and anhydrous Methanol (30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise at 0 °C. Rationale: DIPEA neutralizes the HCl salt, preventing the amine nucleophile from being protonated and rendered inert.

  • Add cyclohexylamine (1.1 equiv, 11 mmol), followed by Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv, 15 mmol). Stir at room temperature for 6 hours.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench with NaHCO₃(aq), extract with EtOAc, and analyze via LC-MS. Do not proceed until the mass corresponding to the ketone starting material has disappeared and the imine mass [M+H]+ is dominant.

Step 2: Catalytic Reduction 5. Once imine formation is validated, carefully add 5% Pt/C (5 mol% Pt) to the reaction mixture under a blanket of argon. 6. Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under an H₂ balloon (1 atm) at 25 °C for 12 hours. 7. Self-Validation (IPC 2): Analyze via TLC (DCM:MeOH 9:1). The imine spot should be completely consumed, replaced by a more polar diamine spot. 8. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad thoroughly with Methanol (2 x 20 mL). 9. Concentrate the filtrate in vacuo, partition between 1M NaOH (aq) and Dichloromethane (DCM). Extract the aqueous layer with DCM (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the N-benzyl-1,2-diamine.

Protocol B: Tandem One-Pot Synthesis of Unprotected 1,2-diamines (Pathway B)

Objective: Synthesize N²-cyclohexylpropane-1,2-diamine via simultaneous reductive amination and hydrogenolysis.

Step 1: Imine Formation

  • Follow Steps 1-4 from Protocol A to form and validate the imine intermediate.

Step 2: High-Pressure Tandem Reduction/Hydrogenolysis 2. Transfer the validated imine solution to a high-pressure hydrogenation reactor (e.g., Parr shaker). 3. Add 10% Pd/C (10 mol% Pd) under an argon atmosphere. Safety Note: Pd/C is highly pyrophoric, especially when wetted with methanol vapors. Always add under an inert atmosphere [3]. 4. Seal the reactor, purge with Nitrogen gas (3x), then purge with Hydrogen gas (3x). 5. Pressurize the reactor to 4 atm (approx. 60 psi) of H₂ and heat to 50 °C. Agitate for 18 hours. 6. Self-Validation (IPC 3): Vent the reactor safely. Analyze an aliquot via LC-MS. You must observe the mass of the fully deprotected primary/secondary diamine. If the mono-benzyl intermediate is still present, re-pressurize and continue heating for 6 hours. 7. Filter through Celite, concentrate, and purify via acid-base extraction or silica gel chromatography (using a highly polar eluent system like DCM:MeOH:NH₄OH 80:18:2) to isolate the free 1,2-diamine.

References

The following sources provide authoritative grounding for the mechanistic principles, catalyst selection, and safety protocols described in this application note.

  • Title: Reductive Amination of Aldehydes and Ketones Source: Organic Chemistry Portal (Comprehensive synthesis database) URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: ScienceDirect (Elsevier Chemistry Topics) URL: [Link]

  • Title: Organic Process Research & Development (Safety and Scale-up Guidelines for Catalytic Hydrogenation) Source: ACS Publications URL: [Link]

Method

Advanced Sample Preparation and LC-MS/MS Bioanalysis of 1-(Benzylamino)propan-2-one Hydrochloride

As bioanalytical assays push toward lower limits of quantitation (LLOQ), the extraction of basic, reactive amines from complex biological matrices requires more than generic protocols. 1-(Benzylamino)propan-2-one hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical assays push toward lower limits of quantitation (LLOQ), the extraction of basic, reactive amines from complex biological matrices requires more than generic protocols. 1-(Benzylamino)propan-2-one hydrochloride (BAPO-HCl) presents a unique set of physicochemical challenges. This guide provides a deeply mechanistic, self-validating workflow for the robust extraction and quantification of BAPO-HCl from human plasma.

Physicochemical Rationale & Analyte Profiling

To design a highly efficient extraction protocol, we must first deconstruct the analyte. BAPO-HCl ( C10​H13​NO⋅HCl ) features a secondary amine, a lipophilic benzyl ring, and a reactive propan-2-one (ketone) moiety.

  • Acid-Base Chemistry: The secondary amine has an estimated pKa​ of ~8.8–9.2. At physiological pH (7.4), the molecule exists predominantly in its protonated, cationic state, which drives strong binding to acidic domains of plasma proteins (e.g., human serum albumin).

  • Chemical Instability: The ketone group is electrophilic. If plasma samples are left at room temperature, endogenous primary amines can nucleophilically attack the ketone, forming unstable Schiff bases and artificially lowering the quantifiable concentration.

Causality in Method Design: Because of these properties, simple solvent dilution is inadequate. Samples must be stabilized immediately at 4°C, and an acidic pre-treatment is mandatory. The acid serves a dual purpose: it denatures binding proteins to release the analyte and forces 100% of the BAPO population into a stable cationic state, priming it for ion-exchange chromatography .

Self-Validating Extraction Protocol: Mixed-Mode Cation Exchange (MCX)

While Protein Precipitation (PPT) offers high absolute recovery, it fails to remove endogenous glycerophospholipids. In the Electrospray Ionization (ESI) source, these lipids compete with BAPO for charge, leading to severe ion suppression. To circumvent this, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

MCX provides an orthogonal separation mechanism: the sorbent contains both hydrophobic domains (retaining the benzyl ring) and sulfonic acid groups (forming strong ionic bonds with the protonated amine). This allows us to aggressively wash the sample with 100% organic solvents to flush out lipids without losing the analyte.

The Self-Validating Loop

To ensure absolute trustworthiness and compliance with regulatory guidelines , this protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, and running parallel post-extraction spiked matrix blanks, the analyst can continuously calculate true Recovery versus Matrix Effect. Any drop in signal is immediately mathematically diagnosed as either an extraction failure or source suppression.

Step-by-Step MCX Methodology
  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS (e.g., BAPO- d5​ , 100 ng/mL).

    • Causality: Adding the IS before any matrix manipulation ensures it tracks all subsequent physical losses and ionization variations, acting as an internal calibrator.

  • Acidic Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex vigorously for 2 minutes.

    • Causality: The low pH (< 3.0) completely protonates the secondary amine of BAPO while disrupting protein-analyte binding.

  • Sorbent Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade water through the MCX cartridge (30 mg/1 cc).

  • Sample Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

    • Causality: The protonated BAPO binds strongly to the sulfonic acid groups via electrostatic interactions.

  • Aqueous Wash (Wash 1): Wash with 1 mL of 0.1 M HCl.

    • Causality: Removes hydrophilic endogenous salts and peptides. The acidic environment ensures the amine remains protonated and ionically locked to the sorbent.

  • Organic Wash (Wash 2): Wash with 1 mL of 100% MeOH.

    • Causality: This is the critical step for LC-MS/MS success. Because the analyte is ionically bound, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids, which are the primary culprits of matrix effects .

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH (> 11) neutralizes the secondary amine of BAPO, breaking the ionic interaction with the sorbent and allowing the methanol to sweep the free base into the collection tube.

  • Evaporation & Reconstitution: Evaporate under gentle nitrogen gas at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to re-protonate the analyte for ESI+ analysis.

SPE_Mechanism cluster_0 Sample Pre-treatment cluster_1 Mixed-Mode Cation Exchange (MCX) N1 Biological Matrix (Plasma/Urine) N2 Acidification (2% H3PO4) Analyte: Cationic State N1->N2 N3 Load Sample Retention via Ion-Exchange N2->N3 N4 Aqueous Wash (0.1M HCl) Removes Hydrophilic Interferences N3->N4 N5 Organic Wash (100% MeOH) Removes Phospholipids N4->N5 N6 Elution (5% NH4OH in MeOH) Analyte: Neutralized & Eluted N5->N6 N7 LC-MS/MS Analysis N6->N7

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for BAPO-HCl.

Quantitative Method Performance & Data Presentation

The superiority of the MCX protocol is evident when evaluating the standard bioanalytical parameters defined by the ICH M10 guidelines . Below is a quantitative comparison of three extraction techniques evaluated during assay development.

Note: Process Efficiency (PE) is the ultimate metric of assay success, calculated as (Recovery×MatrixEffect) .

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 3.1-45.2 (Severe Suppression)50.6Poor
Supported Liquid Extraction (SLE) 78.1 ± 4.5-15.8 (Mild Suppression)65.7Moderate
Mixed-Mode SPE (MCX) 89.5 ± 2.2-4.1 (Negligible)85.8 Excellent

As demonstrated, while PPT yields slightly higher absolute recovery, the catastrophic ion suppression caused by co-eluting lipids destroys the process efficiency. MCX provides the optimal balance of high recovery and clean extracts.

LC-MS/MS Bioanalytical Pathway

Following extraction, BAPO is quantified using Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). The analyte is ionized in positive Electrospray Ionization (ESI+) to form the [M+H]+ precursor ion at m/z 164.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation, yielding a tropylium cation ( m/z 91.1) and a benzylideneamine-like fragment ( m/z 120.1).

LCMS_Pathway A Reconstituted Sample B UHPLC Separation (C18, Acidic Mobile Phase) A->B C ESI(+) Protonation [M+H]+ B->C D Q1: Precursor Ion m/z 164.1 C->D E Q2: CID Fragmentation (Argon Gas) D->E F Q3: Product Ions m/z 91.1, 120.1 E->F G Detector & Data Processing F->G

Figure 2: LC-MS/MS signaling and mass filtering pathway for BAPO quantification.

References

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[Link]

Application

Application Note: Synthesis, Stabilization, and Utilization of 1-(Benzylamino)propan-2-one Hydrochloride in Pharmaceutical Workflows

Introduction & Strategic Importance 1-(Benzylamino)propan-2-one hydrochloride is a highly versatile α -aminoketone building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

1-(Benzylamino)propan-2-one hydrochloride is a highly versatile α -aminoketone building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif—a secondary amine protected by a robust benzyl group adjacent to a reactive methyl ketone—makes it an ideal precursor for synthesizing functionalized amino alcohols, nitrogenous heterocycles (such as imidazoles and pyrazines), and sympathomimetic analogs.

However, the handling of free α -aminoketones presents significant chemical challenges. This application note details the mechanistic rationale for its stabilization as a hydrochloride salt, optimized synthetic protocols, and its downstream applications in drug development workflows.

Mechanistic Insights: Stability and Reactivity

The Dimerization Dilemma

In its free base form, 1-(benzylamino)propan-2-one is inherently unstable. The secondary amine is strongly nucleophilic, while the adjacent carbonyl carbon is highly electrophilic. At room temperature, the free base rapidly undergoes intermolecular condensation, forming a dihydropyrazine intermediate that subsequently oxidizes to a stable 2,5-dimethyl-1,4-dibenzylpyrazine impurity.

Causality of Experimental Choices

To circumvent this degradation, the intermediate must be immediately trapped as a hydrochloride salt. Protonation of the secondary amine ( −NH2+​− ) completely abolishes its nucleophilicity, rendering the molecule stable for long-term storage.

Furthermore, the synthesis utilizes an excess of benzylamine rather than a tertiary amine base [1]. Benzylamine acts as both the nucleophile and the acid scavenger; its steric bulk, combined with strict low-temperature conditions (0–5 °C), minimizes over-alkylation (dialkylation) of the highly reactive chloroacetone [2][3].

G A 1-(Benzylamino)propan-2-one (Free Base) B Intermolecular Condensation (Room Temp) A->B Nucleophilic Attack (Amine to Carbonyl) D Protonation (HCl) A->D Rapid Quench C Dihydropyrazine Derivative (Impurity) B->C -H2O E Hydrochloride Salt (Stable Storage) D->E Deactivates Amine

Mechanistic pathway showing free base degradation versus stabilization via hydrochloride salt formation.

Experimental Methodologies

Protocol A: Synthesis and Isolation of 1-(Benzylamino)propan-2-one Hydrochloride

Objective: Achieve high-yield SN​2 alkylation while suppressing pyrazine formation. Safety Note: Chloroacetone is a potent lachrymator and alkylating agent. Perform all operations in a well-ventilated fume hood [2].

  • Reaction Setup: Charge a dried, argon-purged round-bottom flask with benzylamine (2.5 eq, 0.25 mol) and anhydrous toluene (150 mL). Chill the solution to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetone (1.0 eq, 0.10 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the benzylamine mixture over 60 minutes. Maintain the internal temperature strictly below 5 °C to prevent exothermic runaway.

  • Agitation: Stir the reaction mixture at 5 °C for 4 hours. A white precipitate of benzylamine hydrochloride will form as the reaction progresses.

  • Workup: Filter the suspension to remove the benzylamine hydrochloride byproduct. Wash the organic filtrate with ice-cold water (2 x 50 mL) to remove residual free benzylamine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Salt Formation: Transfer the dried organic layer to a clean flask at 0 °C. Slowly add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq based on theoretical yield) under vigorous stirring.

  • Isolation: Filter the resulting white crystalline precipitate. Wash with cold diethyl ether and dry under vacuum at room temperature to yield 1-(benzylamino)propan-2-one hydrochloride.

Protocol B: Chemoselective Reduction to 1-(Benzylamino)propan-2-ol

Objective: Reduce the ketone to a secondary alcohol without cleaving the N-benzyl protecting group.

  • Neutralization: Suspend 1-(benzylamino)propan-2-one HCl (0.05 mol) in methanol (100 mL). Cool the suspension to 0 °C.

  • Reduction: Add sodium borohydride ( NaBH4​ , 1.5 eq) in small portions over 30 minutes. The basicity of the borohydride will neutralize the HCl salt in situ, followed by rapid reduction of the carbonyl group.

  • Quenching: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH4​Cl to destroy excess hydride.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dry and concentrate to yield the protected amino alcohol.

G A Chloroacetone + Benzylamine B 1-(Benzylamino)propan-2-one (Free Base) A->B SN2 Alkylation C HCl Gas / Ether Stabilization B->C Prevent Dimerization D 1-(Benzylamino)propan-2-one Hydrochloride C->D Salt Formation E Reduction (NaBH4) D->E Base Neutralization & Reduction F 1-(Benzylamino)propan-2-ol (Pharm. Intermediate) E->F Carbonyl Reduction

Workflow for the synthesis and downstream utilization of 1-(Benzylamino)propan-2-one HCl.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the alkylation step (Protocol A), demonstrating the critical nature of temperature and base selection in maximizing yield and purity.

SolventTemp (°C)Base / EquivalentsYield (%)Purity (HPLC %)Primary Impurity Profile
Dichloromethane25Benzylamine (2.0)45.270.5High pyrazine dimerization
Tetrahydrofuran0TEA (1.5) + Benzylamine (1.0)60.885.0Dialkylation products
Toluene 0–5 Benzylamine (2.5) 82.4 98.1 Trace benzylamine
Toluene25Benzylamine (2.5)65.088.3Moderate dimerization

Table 1: Optimization of the synthesis of 1-(benzylamino)propan-2-one. Toluene at low temperatures provides the optimal balance of reaction rate and impurity suppression.

Downstream Pharmaceutical Applications

The isolated hydrochloride salt serves as a pivotal node in several drug development pathways:

  • Sympathomimetic Amines: Following reduction to the alcohol (Protocol B), catalytic hydrogenolysis ( H2​ , Pd/C) removes the benzyl group to yield 1-amino-2-propanol, a core pharmacophore in various beta-blockers and CNS stimulants.

  • Kinase Inhibitors: The α -aminoketone can be directly condensed with cyanamide or isothiocyanates to yield substituted 2-aminoimidazoles or imidazole-2-thiones. These heterocycles are frequent hinge-binding motifs in ATP-competitive kinase inhibitors.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) Source: John Wiley & Sons URL: [Link]

  • Title: PubChem Compound Summary for CID 7304, Chloroacetone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 2345, Benzylamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(Benzylamino)propan-2-one Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing scale-up campaigns, I have designed this guide specifically for researchers and drug development professionals struggling with the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing scale-up campaigns, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of α -aminoketones.

The synthesis of 1-(benzylamino)propan-2-one hydrochloride via the bimolecular nucleophilic substitution ( SN​2 ) of 1-chloro-2-propanone with benzylamine is conceptually straightforward. However, in practice, it is notoriously plagued by poor yields, tarry reaction mixtures, and hygroscopic product isolation. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to ensure a high-yielding, self-validating workflow.

I. Process Visualization: Optimized Synthesis Workflow

To establish a baseline, the following workflow outlines the optimized path from raw reagents to the isolated hydrochloride salt.

SynthesisWorkflow N1 Benzylamine (3.0 eq) + Solvent (DCM) N3 Nucleophilic Substitution (SN2 Reaction) N1->N3 N2 1-Chloro-2-propanone (1.0 eq) Slow Addition (0-5 °C) N2->N3 N4 Aqueous Workup (pH 5.5 Selective Wash) N3->N4 N5 Free Base Intermediate (Organic Phase) N4->N5 N6 Anhydrous HCl in Ether (Salt Formation) N5->N6 N7 1-(Benzylamino)propan-2-one HCl (Crystallization) N6->N7

Caption: Step-by-step workflow for the synthesis and isolation of 1-(benzylamino)propan-2-one HCl.

II. Quantitative Data: Reaction Parameter Optimization

The table below summarizes our internal optimization data. It clearly illustrates the causality between reagent stoichiometry, thermal management, and the resulting product distribution.

Benzylamine (eq)Temp (°C)Addition RateYield: Target 2° AmineYield: 3° Amine ByproductPhysical Observation
1.025Bolus35%45%Dark black tar; severe polymerization.
1.5 + DIPEA0Dropwise55%20%Yellow oil; difficult chromatographic separation.
3.0 0–5 Dropwise 82% <5% Pale yellow solution; clean crystallization.
5.00–5Dropwise85%<2%Clean profile, but economically wasteful at scale.
III. Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why am I seeing a high percentage of dialkylated byproducts (tertiary amines) in my LC-MS? A: Causality: This is a classic limitation of amine alkylation, as detailed in [1]. The desired secondary amine product (1-(benzylamino)propan-2-one) is more sterically accessible and more nucleophilic than the primary [2] starting material. Consequently, the product competes with the starting material for the remaining electrophile, leading to over-alkylation. Solution: Use a large stoichiometric excess of benzylamine (3.0 equivalents). By overwhelming the reaction matrix with the primary amine, you statistically reduce the probability of the secondary amine encountering unreacted chloroacetone.

Q2: My reaction mixture turns dark brown/black within minutes, and the yield is extremely low. What is happening? A: Causality: [3] is a bifunctional threat. It is highly electrophilic, but it also possesses highly acidic α -protons. In the presence of a base (such as benzylamine) at elevated temperatures, chloroacetone undergoes rapid aldol-type self-condensation and subsequent polymerization, creating the "tar" you observe. Solution: Strict thermal management is non-negotiable. The addition of chloroacetone must be performed dropwise at 0–5 °C.

Q3: The free base was isolated successfully, but my product "oils out" as a stubborn syrup during hydrochloride salt formation instead of precipitating as a solid. How do I fix this? A: Causality: The hydrochloride salt of this specific α -aminoketone is highly hygroscopic. If aqueous HCl is used, or if your organic solvent contains trace amounts of water, the salt will hydrate and form an oil. Furthermore, residual unreacted benzylamine forms benzylamine hydrochloride, an impurity that severely depresses the melting point of your target matrix. Solution: You must use an anhydrous ethereal HCl source (e.g., 2M HCl in diethyl ether or MTBE) and ensure your solvent is rigorously dried. Implement the selective pH wash described in the protocol below to remove residual benzylamine prior to salt formation.

IV. Mechanistic Pathway of Competing Reactions

Understanding the exact point of divergence between your target product and yield-killing byproducts is critical for troubleshooting.

Pathway BA Benzylamine (Primary Amine) PA Desired SN2 Attack BA->PA CA Chloroacetone (Electrophile) CA->PA SA 1-(Benzylamino)propan-2-one (Secondary Amine) PA->SA OA Over-Alkylation (Competing SN2) SA->OA + Chloroacetone TA Tertiary Amine Byproduct OA->TA

Caption: Divergent reaction pathways showing the desired SN2 attack vs. the competing over-alkylation.

V. Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." Do not proceed to the next step unless the validation criteria of the current step are met. This prevents cascading failures.

Step 1: Reaction Setup & Controlled Addition

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with Benzylamine (3.0 eq, 32.1 g, 300 mmol) and 150 mL of anhydrous dichloromethane (DCM).

  • Submerge the flask in an ice-water bath.

  • Validation Check: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C.

  • Dissolve 1-Chloro-2-propanone (1.0 eq, 9.25 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 2 hours using an addition funnel.

  • Validation Check: Monitor the internal temperature continuously. If the temperature spikes above 8 °C, pause the addition immediately to prevent aldol-polymerization.

Step 2: Reaction Maturation

  • Allow the reaction to stir at 0–5 °C for 1 hour post-addition.

  • Remove the ice bath, allowing the mixture to warm to 20 °C, and stir for an additional 12 hours.

  • Validation Check: Perform TLC (Eluent: 9:1 DCM:MeOH, UV visualization). The complete disappearance of the chloroacetone spot confirms reaction completion.

Step 3: Selective Extraction (Critical for Purity)

  • Quench the reaction by adding 100 mL of cold distilled water. Separate the organic phase.

  • The pH 5.5 Wash: Wash the organic layer with 100 mL of a mildly acidic citrate buffer adjusted to pH 5.5.

  • Validation Check / Causality: Benzylamine (pKa ~9.3) is more basic than the secondary amine product (pKa ~8.5). The pH 5.5 wash selectively protonates the excess primary amine, pulling it into the aqueous layer, while leaving the target free base in the organic layer. Verify the aqueous waste pH using a calibrated meter to ensure it remains at ~5.5.

Step 4: Anhydrous Salt Formation & Crystallization

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

  • Redissolve the oil in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Validation Check: Perform a Karl Fischer titration on the MTBE solution. Proceed only if the water content is <0.05%. If higher, dry over molecular sieves (3Å) before proceeding.

  • Under vigorous stirring at 0 °C, introduce 2M HCl in diethyl ether dropwise. A white precipitate will immediately begin to form.

  • Validation Check: Continue addition until the supernatant reaches a pH of 2.0 (verify with organic-compatible pH strips) to ensure complete salt formation.

  • Filter the crystalline solid rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with 20 mL of cold MTBE, and dry under high vacuum at 40 °C for 12 hours.

VI. References
  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2346, Benzylamine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7335, Chloroacetone." PubChem, [Link]

  • Organic Syntheses, Inc. "Standard Practices for the Alkylation of Amines." Organic Syntheses, [Link]

Optimization

Troubleshooting co-elution issues in 1-(Benzylamino)propan-2-one hydrochloride chromatography

Resolving Co-elution in 1-(Benzylamino)propan-2-one Hydrochloride Workflows Welcome to the Advanced Chromatography Support Center. 1-(Benzylamino)propan-2-one hydrochloride is a polyfunctional pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution in 1-(Benzylamino)propan-2-one Hydrochloride Workflows

Welcome to the Advanced Chromatography Support Center. 1-(Benzylamino)propan-2-one hydrochloride is a polyfunctional pharmaceutical intermediate containing a secondary amine, a ketone carbonyl, and a benzyl ring. When dissolved in the mobile phase, the hydrochloride salt dissociates, leaving the protonated secondary amine as the primary chromatographic species.

Due to its basic nature (pKa ~9.5) and aromaticity, researchers frequently encounter co-elution, severe peak tailing, and shifting retention times. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound from synthetic precursors, positional isomers, and degradation products.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical framework to identify the root cause of your co-elution issue.

TroubleshootingFlow Start Co-elution of 1-(Benzylamino)propan-2-one Analyze Analyze Peak Shape Start->Analyze Tailing Severe Tailing? Analyze->Tailing FixSilanol Mask Silanols (Add 0.1% TFA or TEA) Tailing->FixSilanol Yes CheckNature Identify Impurity Nature Tailing->CheckNature No Resolved Baseline Resolution (Rs > 1.5) FixSilanol->Resolved Neutral Neutral Precursor (e.g., P2P) CheckNature->Neutral Basic Basic Amine (e.g., Benzylamine) CheckNature->Basic AdjustPH Lower pH to 2.5 (Protonate Target) Neutral->AdjustPH ChangeCol Switch to Biphenyl/Phenyl-Hexyl (Exploit π-π Interactions) Basic->ChangeCol AdjustPH->Resolved ChangeCol->Resolved

Diagnostic workflow for resolving co-elution in 1-(Benzylamino)propan-2-one chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: My target peak is co-eluting with a neutral ketone precursor (e.g., 1-phenyl-2-propanone). Modifying the organic gradient isn't helping. How do I separate them?

The Cause: Standard Reversed-Phase Liquid Chromatography (RPLC) gradients separate compounds based on hydrophobicity. If your target amine and the neutral precursor have similar hydrophobic profiles at your current pH, they will co-elute regardless of gradient slope. The Solution: Adjust the mobile phase pH to exploit the ionizable nature of the secondary amine [1].

  • Mechanism: The secondary amine in 1-(Benzylamino)propan-2-one has a pKa of approximately 9.5. By dropping the mobile phase pH to 2.5 (using 0.1% Formic Acid or Phosphate buffer), you fully protonate the amine, making it highly polar. This drastically reduces its retention time on a C18 column. Meanwhile, the neutral ketone precursor remains un-ionized, and its retention time remains unchanged. This differential shift guarantees baseline resolution.

Q2: I am trying to separate 1-(Benzylamino)propan-2-one from a structurally similar basic amine impurity (e.g., benzylamine). pH adjustments just move both peaks together. What is the next step?

The Cause: When two compounds share similar pKa values and basic hydrophobic backbones, pH manipulation will affect their ionization states equally, maintaining the co-elution. The Solution: Switch your stationary phase from a standard C18 to a Biphenyl or Phenyl-Hexyl column [2, 3].

  • Mechanism: C18 columns rely purely on dispersive (hydrophobic) interactions. A Biphenyl column introduces orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and steric recognition. Because 1-(Benzylamino)propan-2-one possesses a specific spatial arrangement between its benzyl ring and the ketone carbonyl, the Biphenyl phase will differentially retain it compared to an impurity that lacks this exact geometry, breaking the co-elution.

Q3: The peak shape of my target compound is tailing severely (Tf > 2.0), and it is physically swallowing a closely eluting minor impurity. How do I fix the tailing to reveal the hidden peak?

The Cause: Peak tailing for basic amines is almost exclusively caused by secondary electrostatic interactions with residual silanols (-SiO⁻) on the silica support of the column [4]. The Solution: Utilize an ion-pairing reagent or a highly end-capped column designed for basic compounds.

  • Mechanism: Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. TFA serves a dual purpose: first, its low pH suppresses the ionization of residual silanols (converting them to neutral -SiOH). Second, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated secondary amine. This eliminates the secondary ion-exchange interactions, sharpening the peak (Tf < 1.2) and revealing the previously masked impurity.

Part 3: Quantitative Data Comparison

The following table summarizes the empirical effects of targeted chromatographic interventions on the retention and resolution of 1-(Benzylamino)propan-2-one and a standard basic impurity (Benzylamine).

Chromatographic ConditionColumn ChemistryMobile Phase pHAdditiveTarget tR​ (min)Impurity tR​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Baseline (Sub-optimal) C186.8None8.48.60.4 (Co-elution)2.3
pH Adjustment C182.50.1% Formic Acid4.24.30.6 (Co-elution)1.8
Selectivity Shift Biphenyl6.8None9.17.52.8 (Resolved)2.1
Ion-Pairing (Optimal) C182.00.1% TFA6.58.63.5 (Resolved)1.1

Note: Rs​>1.5 indicates baseline resolution. Tf​<1.5 indicates acceptable peak symmetry.

Part 4: Standardized Experimental Protocol

Orthogonal Method Development Workflow for Amine Resolution

This self-validating protocol utilizes ion-pairing and low pH to ensure sharp peak shapes while systematically screening gradient profiles to eliminate co-elution.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Final concentration: 0.1% v/v TFA, pH ~2.0).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Column Equilibration & System Setup

  • Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) or a Biphenyl column if aromatic impurities are suspected.

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer (which further sharpens basic peaks).

  • Set the flow rate to 1.0 mL/min.

  • Equilibrate the column with 5% Mobile Phase B for a minimum of 15 column volumes (approx. 25 minutes).

Step 3: Scouting Gradient Execution

  • Prepare a sample of 1-(Benzylamino)propan-2-one hydrochloride at 0.5 mg/mL in 95:5 Water:Acetonitrile.

  • Inject 5 µL of the sample.

  • Run the following linear scouting gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: 5% to 95% B (Linear ramp)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

Step 4: Data Analysis & Self-Validation (System Suitability)

  • Integrate the resulting chromatogram.

  • Validation Criteria: The protocol is considered successful if the target peak exhibits a Tailing Factor ( Tf​ ) of ≤1.5 .

  • If co-elution persists with an Rs​<1.5 , calculate the retention time of the co-eluting cluster. Flatten the gradient slope (e.g., change the ramp to 20% to 40% B over 15 minutes) centered around the elution percentage of the target compound to maximize resolution.

Part 5: References
  • Practical HPLC Method Development, 2nd Edition - Snyder, L.R., Kirkland, J.J., Glajch, J.L. Explains the fundamental causality of pH manipulation and ionization control in reversed-phase chromatography. Source: Wiley. URL:[Link]

  • HPLC Columns for Basic Compounds - Authoritative guide on selecting stationary phases to mitigate secondary interactions and resolve basic amines. Source: Waters Corporation. URL:[Link]

  • Biphenyl LC Columns: Enhanced Retention and Selectivity - Technical literature detailing the mechanisms of π−π and dipole interactions for separating aromatic positional isomers. Source: Restek Corporation. URL:[Link]

  • Troubleshooting Peak Shape in HPLC - Diagnostic frameworks for identifying and resolving peak tailing, fronting, and splitting caused by silanol interactions. Source: Agilent Technologies. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-(Benzylamino)propan-2-one Hydrochloride

Welcome to the Advanced Technical Support Center for the purification of 1-(Benzylamino)propan-2-one hydrochloride. This platform is designed for chemical researchers, process engineers, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 1-(Benzylamino)propan-2-one hydrochloride. This platform is designed for chemical researchers, process engineers, and drug development professionals. Because this molecule is an α -aminoketone secondary amine salt, it presents unique thermodynamic and chemical stability challenges during crystallization, including liquid-liquid phase separation (oiling out), hygroscopicity, and thermal degradation.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your isolation workflows.

Process Optimization Workflow

The following diagram maps the optimized anti-solvent/cooling crystallization sequence designed to bypass the metastable zone limits that typically cause oiling out in amine hydrochlorides.

Workflow Dissolution 1. Dissolution (Isopropanol, 55°C) Filtration 2. Polish Filtration (Remove Particulates) Dissolution->Filtration Cooling 3. Controlled Cooling (to 45°C) Filtration->Cooling Seeding 4. Seeding (0.5-1.0 wt%) Cooling->Seeding Aging 5. Isothermal Aging (Crystal Bed Formation) Seeding->Aging Antisolvent 6. Anti-Solvent Addition (Ethyl Acetate) Aging->Antisolvent FinalCool 7. Final Cooling (to 5°C) Antisolvent->FinalCool Isolation 8. Filtration & Washing (Cold EtOAc) FinalCool->Isolation Drying 9. Vacuum Drying (45°C, <50 mbar) Isolation->Drying

Figure 1: Optimized crystallization workflow for 1-(Benzylamino)propan-2-one HCl.

Troubleshooting Guides & FAQs

Q1: My crystallization yields a sticky oil instead of crystals (Oiling Out / LLPS). What is the mechanistic cause and how do I resolve it?

A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) before heterogeneous nucleation can occur, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal [1]. Amine hydrochlorides are highly susceptible to this in binary solvent systems with steep solubility curves.

Resolution:

  • Shift the Solvent Ratio: Reduce the anti-solvent (e.g., Ethyl Acetate) ratio or switch to a primary solvent with a shallower solubility gradient (e.g., Isopropanol instead of Methanol).

  • Implement Seeding: Introduce 0.5% to 1.0 wt% of high-purity seed crystals before reaching the LLPS boundary (typically at a low supersaturation ratio of S≈1.1−1.2 ).

  • Isothermal Aging: Hold the temperature constant for 1-2 hours post-seeding to allow the crystal surface area to expand, which consumes supersaturation and prevents the system from crossing into the LLPS region during further cooling.

Q2: I see a color change (yellowing/browning) during the dissolution phase at high temperatures. Is the molecule degrading?

A2: Yes. 1-(Benzylamino)propan-2-one is an α -aminoketone. While the hydrochloride salt protects the secondary amine, any free base present in the matrix (due to slight stoichiometric deficits of HCl during upstream salt formation) will trigger rapid self-condensation. α -aminoketones readily dimerize into dihydropyrazines, which subsequently oxidize into highly colored pyrazine derivatives [2].

Resolution:

  • pH Control: Ensure the crystallization matrix is strictly acidic. You can spike the dissolution solvent with 0.1 equivalents of anhydrous HCl in Isopropanol to suppress free base formation.

  • Thermal Limits: Never exceed 60°C during dissolution. If the solid does not dissolve at 55°C, increase the solvent volume rather than the temperature.

Q3: I am observing co-precipitation of polyalkylation impurities (e.g., tertiary amines). How can I improve the purity profile?

A3: The primary impurity is often the over-alkylated tertiary amine (e.g., N,N-dibenzylamino-2-propanone HCl). Tertiary amine salts possess different solvation enthalpies compared to secondary amines. In purely protic solvents (like Ethanol), both salts may co-precipitate due to similar hydrogen-bonding interactions. Resolution: Switch to a mixed Isopropanol/Ethyl Acetate (IPA/EtOAc) system. The addition of an aprotic ester (EtOAc) alters the activity coefficients, selectively keeping the more lipophilic tertiary amine hydrochloride in the mother liquor while the secondary amine crashes out [3].

Q4: The isolated crystals turn into a paste upon exposure to ambient air. How do I manage this?

A4: Amine hydrochlorides are prone to deliquescence—they absorb atmospheric moisture until they dissolve in their own absorbed water. Residual crystallization solvents (especially hygroscopic ones like IPA) lower the glass transition temperature of the crystal surface, accelerating moisture uptake [3]. Resolution: Transfer the wet cake immediately to a vacuum oven. Dry at 45°C under deep vacuum (<50 mbar) to strip all residual solvent. Handle the final dried powder in a controlled environment with a Relative Humidity (RH) < 30%.

Logical Relationship: Overcoming LLPS

LLPS HighSupersat High Supersaturation Rate (Rapid Cooling / Fast Anti-Solvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSupersat->LLPS Impure Impure Amorphous Paste (Entrapped Solvent & Impurities) LLPS->Impure ControlledSupersat Controlled Supersaturation (Slow Cooling + Isothermal Seeding) LLPS->ControlledSupersat Redissolve & Adjust Nucleation Heterogeneous Nucleation (Controlled Crystal Growth) ControlledSupersat->Nucleation Pure High-Purity Crystalline Product (Optimal Morphology) Nucleation->Pure

Figure 2: Mechanistic pathways determining successful nucleation vs. phase separation.

Quantitative Data: Solvent System Screening

The following table summarizes the thermodynamic and performance data of various solvent systems evaluated for this specific secondary amine hydrochloride.

Solvent System (v/v)Solubility @ 55°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Primary MorphologyIssue / Observation
Methanol / MTBE (1:3) > 4001592%96.5%AgglomeratesHigh risk of severe oiling out.
Ethanol / Heptane (1:2) 2502585%97.2%NeedlesBiphasic solvent separation at low temps.
Isopropanol (Pure) 1201088%98.5%PrismsSlow growth, excellent purity.
IPA / EtOAc (1:4) 180894% 99.8% Blocky PrismsOptimal. High yield, rejects tertiary amines.

Step-by-Step Methodology: Optimized Anti-Solvent Crystallization

This self-validating protocol utilizes the IPA / EtOAc system to maximize yield while ensuring the rejection of polyalkylation impurities and preventing LLPS.

Phase 1: Dissolution & Polish Filtration

  • Charge 1.0 kg of crude 1-(Benzylamino)propan-2-one hydrochloride into a jacketed reactor.

  • Add 5.5 L of Isopropanol (IPA).

  • Heat the reactor to 55°C under moderate agitation (150 rpm) until complete dissolution is achieved. Do not exceed 60°C to prevent pyrazine formation.

  • Perform a hot polish filtration through a 1 µm PTFE filter into a pre-warmed crystallization vessel to remove foreign particulates (which act as uncontrolled heterogeneous nucleation sites).

Phase 2: Seeding & Desupersaturation 5. Cool the batch linearly from 55°C to 45°C over 45 minutes. 6. At 45°C, charge 5.0 g (0.5 wt%) of pure 1-(Benzylamino)propan-2-one hydrochloride seed crystals slurried in 50 mL of IPA. 7. Critical Step: Maintain the temperature isothermally at 45°C for 90 minutes. This aging period allows the seed bed to grow, safely consuming the initial supersaturation and preventing LLPS.

Phase 3: Anti-Solvent Addition & Isolation 8. Initiate the addition of 22.0 L of Ethyl Acetate (EtOAc) over 3 hours using a linear dosing ramp. Maintain agitation at 200 rpm to ensure rapid macro-mixing. 9. Once addition is complete, cool the slurry from 45°C to 5°C over 2 hours. 10. Hold at 5°C for 1 hour to maximize yield. 11. Filter the slurry via a Nutsche filter or centrifuge. 12. Wash the wet cake with 2.0 L of pre-chilled (5°C) EtOAc. 13. Dry the product in a vacuum oven at 45°C and <50 mbar for 12 hours until the loss on drying (LOD) is < 0.5%.

References

  • Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. (Focuses on metastable zones and overcoming Liquid-Liquid Phase Separation in pharmaceutical processing).[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. (Comprehensive data on the hygroscopicity, deliquescence, and thermal behavior of amine hydrochloride salts).[Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Details the thermodynamics of anti-solvent crystallization and impurity rejection profiles in mixed solvent systems).[Link]

Optimization

Technical Support Center: Solubilization Strategies for 1-(Benzylamino)propan-2-one Hydrochloride

Welcome to the Application Scientist Knowledge Base. 1-(Benzylamino)propan-2-one hydrochloride is a secondary amine salt characterized by a lipophilic benzyl moiety and a reactive ketone group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. 1-(Benzylamino)propan-2-one hydrochloride is a secondary amine salt characterized by a lipophilic benzyl moiety and a reactive ketone group. While hydrochloride salts are generally water-soluble, researchers frequently encounter precipitation issues when transitioning this specific compound from stock solutions into physiological assay buffers.

This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure reliable, high-throughput assay performance.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does my 1-(Benzylamino)propan-2-one hydrochloride stock precipitate immediately when diluted into PBS? A: This is a classic manifestation of the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. Because your compound is a hydrochloride salt ( R−NH2+​Cl− ), the high concentration of exogenous chloride ions in the buffer shifts the dissolution equilibrium ( ) to the left. This forces the salt out of solution. Actionable Fix: Switch to a low-chloride buffer system. HEPES or MOPS, adjusted to the target pH using NaOH rather than HCl, eliminates the common ion penalty ().

Q: The compound dissolves perfectly at 10 mM in pure water, but crashes out at pH 7.4. What is the mechanism behind this? A: This is driven by the pH-dependent ionization of the secondary amine. The pKa of the amine in 1-(Benzylamino)propan-2-one is approximately 8.5. At pH 7.4, while the majority of the compound is protonated, roughly 7–10% exists as the unprotonated free base. The benzyl group imparts significant lipophilicity to this free base, resulting in a very low intrinsic aqueous solubility ( S0​ ). If your total concentration is 10 mM, the ~1 mM of free base generated at pH 7.4 exceeds its solubility limit, causing precipitation. Actionable Fix: Maintain stock solutions at a slightly acidic pH (e.g., pH 5.5) and utilize cyclodextrins in the final assay buffer to encapsulate the lipophilic free base fraction.

Q: Can I just use 5% DMSO to force it into solution for my cell-based assays? A: While DMSO reduces the dielectric constant of the solvent and improves free base solubility, concentrations above 0.5–1% are often cytotoxic and can inhibit target enzymes or alter membrane permeability. For this specific compound, host-guest complexation is a far superior, biocompatible alternative ().

Part 2: Quantitative Solubility Profiles

To aid in experimental design, refer to the following validated solubility limits for 1-(Benzylamino)propan-2-one HCl at 25°C across various vehicles.

Vehicle / Buffer SystemMax Stable SolubilitySolubilization MechanismAssay Compatibility
DiH₂O (pH ~5.5) > 50 mMFull ionization; no common ionHigh (Stock only)
PBS (pH 7.4) < 1 mMBaseline (Limited by Cl⁻ & free base)Low
HEPES (pH 7.4, Cl⁻ free) ~ 5 mMElimination of Common Ion EffectHigh
1% DMSO in HEPES ~ 2 mMCosolvent polarity shiftModerate (Toxicity risk)
5% HP-β-CD in HEPES > 20 mMHost-Guest Inclusion ComplexationHigh (Biocompatible)

Part 3: Diagnostic Workflow Visualization

Use the following decision tree to rapidly troubleshoot precipitation events during your assay setup.

SolubilityWorkflow Start Observation: Precipitation in Assay CheckCl Diagnostic 1: Is Buffer High in Cl⁻? Start->CheckCl SwitchHEPES Action: Switch to HEPES/Tris CheckCl->SwitchHEPES Yes (e.g., PBS) CheckpH Diagnostic 2: Is Assay pH > 7.5? CheckCl->CheckpH No SwitchHEPES->CheckpH LowerpH Action: Lower pH to 6.8 - 7.2 CheckpH->LowerpH Yes AddCD Action: Add 5% HP-β-CD CheckpH->AddCD No Success Result: Stable Aqueous Solution LowerpH->Success AddCD->Success

Workflow for diagnosing and resolving 1-(Benzylamino)propan-2-one HCl precipitation.

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation of a 10 mM Assay-Ready Stock using HP-β-CD

This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to formulate a highly concentrated, biologically compatible stock.

Causality Rationale: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzyl ring of 1-(Benzylamino)propan-2-one, shielding it from the aqueous environment. Simultaneously, the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. Furthermore, utilizing HEPES avoids the chloride common ion effect ().

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in 50 mM HEPES buffer. Adjust the pH to 7.2 using 1M NaOH (strictly avoid HCl).

  • Dissolution: Weigh the required mass of lyophilized 1-(Benzylamino)propan-2-one HCl powder into a microcentrifuge tube. Add the HP-β-CD/HEPES buffer to achieve a final compound concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Thermal Equilibration: Incubate the solution at 37°C for 15 minutes in a thermomixer at 800 rpm. Causality: Gentle heat provides the thermodynamic activation energy required to disrupt the stable crystal lattice of the hydrochloride salt, facilitating rapid solvent penetration and complexation.

  • Self-Validation (Nephelometry Check): Before proceeding to your assay, measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. Validation Logic: A perfectly dissolved solution will not scatter light (OD600 < 0.01). If OD600 > 0.01, sub-visible colloidal aggregates (nano-precipitates) are present via the Tyndall effect. If this occurs, sonicate in a water bath for an additional 5 minutes until the OD600 drops below the threshold.

  • Sterilization & Nucleation Removal: Pass the validated solution through a 0.22 µm hydrophilic PVDF syringe filter. This sterilizes the stock for cell culture and removes any microscopic undissolved seeds that could trigger downstream crystallization.

References

  • The Common Ion Effect on the Solubility of Hydrochloride Salts Organic Process Research & Development URL:[Link]

  • Cyclodextrins in Drug Delivery: An Updated Review AAPS PharmSciTech URL:[Link]

  • Buffer Selection for Biological Assays Methods in Enzymology URL:[Link]

Troubleshooting

Resolving baseline noise in NMR spectra of 1-(Benzylamino)propan-2-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise and distortion issues when acquiring Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise and distortion issues when acquiring Nuclear Magnetic Resonance (NMR) spectra for 1-(Benzylamino)propan-2-one hydrochloride .

Working with secondary amine hydrochlorides containing enolizable ketones presents unique physicochemical challenges. This guide bypasses generic advice, focusing directly on the mechanistic causality behind your spectral artifacts and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: Baseline Noise & Distortion

The following diagnostic tree illustrates the logical progression for isolating the root cause of baseline anomalies in your NMR experiments.

BaselineTroubleshooting A Baseline Noise / Distortion Detected B Inspect Free Induction Decay (FID) A->B C Reduce Receiver Gain (RG) B->C FID Clipped (Flat Top) D Check Sample Clarity & Solvent B->D FID Normal (Decaying) E Filter Sample (Remove Particles) D->E Cloudy / Particulates F D2O Shake Test (Check Exchange) D->F Clear Solution G Apply Polynomial Baseline Correction F->G Broad NH2+ Hump Resolved

Diagnostic workflow for isolating and resolving NMR baseline noise and distortions.

Troubleshooting Q&A: 1-(Benzylamino)propan-2-one HCl

Q1: My baseline looks like a rolling sine wave rather than random static noise. Is the probe damaged?

A: No, this is almost certainly an instrumental artifact known as FID clipping .

  • Causality: If the Receiver Gain (RG) is set too high, the initial high-intensity data points of the Free Induction Decay (FID) exceed the voltage limits of the Analog-to-Digital Converter (ADC). The ADC "clips" the top of the signal. When this truncated time-domain data is Fourier Transformed into the frequency domain, the missing initial data points manifest as a sinc-function distortion—a severe baseline roll [1].

  • Self-Validating Fix: Type rga (auto-gain) in your spectrometer software, or manually halve the RG value until the start of the FID is fully captured without plateauing. Re-acquire the spectrum; the roll will disappear.

Q2: There is a massive, asymmetrical hump distorting the baseline between 4.0 and 9.0 ppm. How do I correct this?

A: Do not attempt to fix this with software baseline correction. This is a chemical phenomenon specific to your molecule. 1-(Benzylamino)propan-2-one hydrochloride contains a secondary amine salt (-NH₂⁺).

  • Causality: In solvents like DMSO-d₆ that contain trace amounts of water, the -NH₂⁺ protons undergo chemical exchange with the water protons. If this exchange rate falls into the "intermediate" NMR timescale, the resonance broadens so severely that it stretches across several ppm, mimicking a baseline distortion [2].

  • Self-Validating Protocol (The D₂O Shake Test): Add 10 μL of D₂O to your NMR tube, cap it tightly, and shake vigorously. The deuterium will rapidly exchange with the -NH₂⁺ protons, rendering them NMR-invisible. If the broad baseline hump instantly flattens out, you have verified that the issue was chemical exchange, not instrumental noise.

Q3: I have high, random static noise across the entire spectrum, despite running 16 scans. What is the cause?

A: High random noise indicates a poor Signal-to-Noise (S/N) ratio. For this specific compound, this is usually caused by poor probe tuning or low concentration.

  • Causality: If the probe is not precisely tuned and matched to the impedance of your specific sample, the radiofrequency coil cannot efficiently detect the weak nuclear magnetization. This reduces the actual signal intensity while background electronic noise remains constant.

  • Solution: Always perform Automatic Tuning and Matching (ATM) after inserting the sample. Ensure your sample concentration is at least 15 mg/mL for a standard 1D ¹H NMR.

Q4: My baseline is flat initially, but over time, random noise increases and the peaks for the alpha-CH₂ and methyl groups disappear. Why?

A: If you are using D₂O as your solvent, you are observing acid-catalyzed H/D exchange.

  • Causality: The hydrochloride salt creates an acidic microenvironment. This acidity catalyzes the keto-enol tautomerization of the propan-2-one moiety. The protons alpha to the ketone (both the CH₂ and the CH₃) are sequentially replaced by deuterium from the solvent. As these signals vanish, the HDO solvent peak grows massively, which can cause dynamic range issues that elevate baseline noise [3].

  • Solution: Acquire spectra in D₂O immediately upon dissolution, or switch to a non-protic solvent like anhydrous DMSO-d₆.

Quantitative Data: Optimal Parameters

To prevent baseline artifacts, adhere to the quantitative thresholds outlined in the table below. Deviations from these parameters are the primary cause of poor spectral quality.

ParameterOptimal RangeEffect of DeviationBaseline Impact
Concentration 15 - 25 mg/mLLow: Poor S/N. High: Viscosity line broadening.High random static noise (low conc.)
Receiver Gain (RG) Auto-determinedHigh: ADC overflow. Low: Poor digitization.Severe sine-wave baseline roll
Solvent Water Content < 0.01%Promotes intermediate proton exchange.Broad humps mimicking noise
Shimming (Z1-Z5) Lock level > 80%Creates asymmetrical peak bases.Broad peak bases overlapping into baseline

Step-by-Step Methodology: Artifact-Free Sample Preparation & Acquisition

To establish a self-validating system where baseline noise is systematically eliminated, follow this rigorous protocol for 1-(Benzylamino)propan-2-one hydrochloride:

Step 1: Precision Weighing Weigh exactly 20 mg of the hydrochloride salt. This ensures an optimal S/N ratio without causing viscosity-induced line broadening.

Step 2: Anhydrous Solvent Addition Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. Crucial: Use a fresh ampoule. DMSO is highly hygroscopic; absorbed water will trigger the intermediate exchange of the -NH₂⁺ protons, causing baseline humps.

Step 3: Filtration (The Anti-Gradient Step) Draw the solution into a glass syringe and pass it through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube.

  • Causality: Even microscopic undissolved particles create localized magnetic susceptibility gradients. These gradients distort the magnetic field (B₀) around the particles, rendering perfect shimming impossible and resulting in broad peak bases that merge into the baseline.

Step 4: Tuning, Matching, and Shimming Insert the sample. Execute ATM (Automatic Tuning and Matching) for the ¹H channel. Follow this with gradient shimming (e.g., topshim). Verify that the deuterium lock signal is stable and >80%.

Step 5: Gain Optimization and Acquisition Execute the auto-gain command (rga) to prevent FID clipping. Set the number of scans (NS) to 16 and dummy scans (DS) to 2. Acquire the spectrum.

Step 6: Mathematical Processing Before Fourier Transformation, apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Causality: This mathematically dampens the high-frequency random noise at the tail end of the FID, significantly smoothing the baseline without sacrificing resolution. Finally, apply a 5th-order polynomial baseline correction to flatten any minor residual curves.

References

  • Bruker NMR Spectroscopy Principles and Applications Source: Bruker Magnetic Resonance Educational Resources URL:[Link]

  • Sample Preparation for High-Resolution NMR Source: University of Wisconsin-Madison NMR Facility URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-(Benzylamino)propan-2-one Hydrochloride

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a stability-indicating High...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(Benzylamino)propan-2-one hydrochloride, a compound structurally related to ketamine. Our focus extends beyond a mere procedural recitation; we delve into the scientific rationale behind each validation parameter, offering a comparative analysis of potential methodological choices and their implications. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method.

The Imperative of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. The development and validation of such a method are not merely a regulatory checkbox; they are a fundamental requirement for ensuring the safety and efficacy of a drug product throughout its shelf life. For a molecule like 1-(Benzylamino)propan-2-one hydrochloride, which contains a secondary amine and a ketone functional group, susceptibility to degradation pathways such as oxidation and hydrolysis is a significant consideration.

Foundational Pillars of Method Validation: Adherence to ICH Q2(R1)

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the authoritative framework for our validation strategy. This guideline outlines the key validation parameters that must be assessed to demonstrate a method's suitability for its intended purpose.

Our validation journey will encompass the following critical parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: The evaluation of the chromatographic system's performance to ensure it is suitable for the intended analysis.

A Comparative Approach to Chromatographic Conditions

The selection of appropriate HPLC conditions is the bedrock of a successful stability-indicating method. Below, we compare two potential starting points for the analysis of 1-(Benzylamino)propan-2-one hydrochloride, highlighting the rationale behind each choice.

ParameterMethod A (Reversed-Phase)Method B (HILIC)Rationale and Comparison
Column C18, 250 mm x 4.6 mm, 5 µmHILIC, 150 mm x 4.6 mm, 3.5 µmA C18 column is a robust, versatile choice for moderately polar compounds. However, for highly polar analytes or those with poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior retention and alternative selectivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic AcidThe mobile phase composition is tailored to the separation mode. The acidic modifier (formic acid) helps to ensure consistent peak shape for the amine-containing analyte by suppressing silanol interactions with the stationary phase.
Gradient 20-80% B over 15 minutes95-70% A over 12 minutesGradient elution is essential for stability-indicating methods to ensure the elution of both the main analyte and any potential degradation products with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate is optimized to achieve a balance between resolution, analysis time, and system pressure.
Detection UV at 254 nmUV at 254 nmThe selection of the detection wavelength is based on the UV absorbance maximum of 1-(Benzylamino)propan-2-one hydrochloride. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temp. 30 °C35 °CMaintaining a consistent column temperature is crucial for reproducible retention times and peak shapes.

Our Recommendation: For initial method development, Method A (Reversed-Phase) is the more conventional and often successful starting point for a molecule of this nature. HILIC (Method B) should be considered as a valuable alternative if adequate retention or resolution from degradants cannot be achieved under reversed-phase conditions.

The Litmus Test: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of demonstrating the stability-indicating nature of a method. The objective is to intentionally degrade the API to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the intact API.

Experimental Protocol for Forced Degradation:
  • Prepare Stock Solution: Prepare a stock solution of 1-(Benzylamino)propan-2-one hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Subject to Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the developed HPLC method.

  • Peak Purity Assessment: Utilize a PDA detector to assess peak purity of the parent drug in the presence of any degradation products. The peak purity angle should be less than the peak purity threshold.

The following diagram illustrates the workflow for forced degradation and subsequent analysis:

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Degradation API->Oxidation Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution Calculation Purity->Resolution

Caption: Workflow for Forced Degradation Studies.

A successful stability-indicating method will demonstrate baseline resolution (Rs > 2) between the peak for 1-(Benzylamino)propan-2-one hydrochloride and all peaks corresponding to degradation products.

Rigorous Validation: A Step-by-Step Guide

Specificity

Specificity is demonstrated through the forced degradation studies as described above. The method is considered specific if the API peak is well-resolved from all degradation product peaks and there is no interference from the placebo or blank at the retention time of the API.

Linearity

Linearity is the method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Prepare a series of calibration standards: From a stock solution of known concentration, prepare at least five calibration standards covering the expected range of the analysis (e.g., 50% to 150% of the target concentration).

  • Inject and record peak areas: Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve: Plot the mean peak area against the corresponding concentration.

  • Perform linear regression analysis: Calculate the correlation coefficient (r), the coefficient of determination (r²), the slope of the regression line, and the y-intercept.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Coefficient of Determination (r²) ≥ 0.998
Y-intercept Should be close to zero
Range

The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the defined lower and upper concentration limits.

Accuracy

Accuracy is typically determined by a recovery study.

  • Spike a placebo matrix: Prepare a placebo (a mixture of all excipients without the API) and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate: This will result in a total of nine samples.

  • Analyze the samples: Analyze the spiked samples using the HPLC method.

  • Calculate the percent recovery: Determine the percent recovery of the API at each concentration level.

The percent recovery is calculated as: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Concentration LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. For the scope of this guide, we will focus on repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of results and perform a statistical comparison (e.g., F-test) of the two data sets.

Precision LevelAcceptance Criteria for %RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Robustness

Robustness is assessed by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Identify critical method parameters: These may include:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary one parameter at a time: While keeping all other parameters constant, vary one parameter and analyze a standard solution.

  • Evaluate the impact: Assess the impact of each change on system suitability parameters (e.g., retention time, tailing factor, resolution).

The method is considered robust if the system suitability criteria are met under all varied conditions.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Prepare a system suitability solution: This is typically a standard solution of the API.

  • Make replicate injections: Inject the system suitability solution five or six times.

  • Calculate key parameters:

    • Tailing factor (T): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative standard deviation (%RSD) of peak areas and retention times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

The following diagram outlines the overall HPLC method validation workflow:

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: HPLC Method Validation Workflow.

Conclusion

The validation of a stability-indicating HPLC method is a meticulous and scientifically rigorous process. By systematically evaluating each validation parameter as outlined in the ICH Q2(R1) guideline, and by understanding the scientific principles that underpin these requirements, researchers can develop a robust and reliable method for the analysis of 1-(Benzylamino)propan-2-one hydrochloride. This guide has provided a comparative framework and detailed protocols to empower analytical scientists in this critical endeavor, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Comparative

Comparative Analysis of 1-(Benzylamino)propan-2-one Hydrochloride in Modern Drug Design

As drug discovery pivots toward targeted covalent inhibitors and complex heterocyclic scaffolds, the selection of appropriate aminoketone building blocks is critical. While aryl-aminopropiophenones (e.g., bupropion, cath...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward targeted covalent inhibitors and complex heterocyclic scaffolds, the selection of appropriate aminoketone building blocks is critical. While aryl-aminopropiophenones (e.g., bupropion, cathinone derivatives) dominate the landscape of central nervous system (CNS) therapeutics, aliphatic α-aminoketones like 1-(Benzylamino)propan-2-one hydrochloride (BAPO·HCl) offer a vastly different physicochemical profile.

This guide provides a rigorous, objective comparison between BAPO·HCl and standard aryl-aminoketones. By dissecting their electronic environments, stability profiles, and reactivity, we will establish field-proven methodologies for leveraging BAPO·HCl in rational drug design.

Structural and Electronic Divergence

The fundamental difference between BAPO and traditional medicinal aminoketones lies in the placement of the carbonyl group and the resulting electronic environment.

In standard aryl-aminoketones (like or methcathinone), the carbonyl carbon is conjugated directly to an aromatic ring. This resonance stabilization significantly dampens the electrophilicity of the carbonyl. Furthermore, the amine is typically situated at the α-position relative to the aryl ring, providing steric bulk that dictates non-covalent receptor interactions (such as monoamine transporter blockade).

Conversely, BAPO is an aliphatic methyl ketone . The carbonyl is isolated from the aromatic ring by a methylene bridge and the amine itself. Without resonance stabilization, the carbonyl carbon in BAPO is highly electrophilic. This makes it an exceptional candidate for designing covalent inhibitors (where catalytic nucleophiles like serine or cysteine attack the carbonyl) or as a highly reactive intermediate for synthesizing complex nitrogenous heterocycles (e.g., imidazoles and pyrazines).

Mechanism BAPO BAPO·HCl Aliphatic Ketone Target Receptor / Enzyme Active Site BAPO->Target Covalent Binding (High Electrophilicity) Aryl Aryl-Aminoketone Conjugated System Aryl->Target Non-Covalent Binding (Pi-Stacking/H-Bond)

Fig 1: Divergent binding mechanisms of aliphatic vs. aryl aminoketones at target sites.

Quantitative Performance & Physicochemical Profiling

To objectively evaluate BAPO against alternative aminoketones, we must analyze their predictive pharmacokinetic properties and intrinsic reactivity. The high electrophilicity of BAPO comes with a trade-off: reduced metabolic stability in its free base form. Free α-aminoketones rapidly undergo intermolecular condensation to form dihydropyrazines, which subsequently oxidize to pyrazines.

This causality explains why BAPO is exclusively handled as a hydrochloride salt . Protonation of the secondary amine completely abolishes its nucleophilicity, rendering the salt indefinitely stable at room temperature.

Table 1: Comparative Physicochemical & Reactivity Metrics
CompoundStructural ClassCarbonyl ElectrophilicityFree Base Dimerization ( t1/2​ )cLogPtPSA (Ų)Primary Application in Design
BAPO·HCl Aliphatic aminoketoneHigh (Unconjugated)< 2 hours 1.8529.10Covalent inhibitors, Heterocycle synthesis
Bupropion Aryl aminopropiophenoneLow (Resonance stabilized)> 24 hours3.2029.10Non-covalent NDRI
Methcathinone Aryl aminopropiophenoneLow (Resonance stabilized)> 12 hours2.1029.10Monoamine releasers/inhibitors

(Note: cLogP and tPSA values are calculated based on the neutral free base forms for comparative baseline mapping).

Experimental Workflows: Stability and Reactivity

When transitioning BAPO·HCl from the reagent shelf to the reaction flask or biological assay, the protocol must be designed as a self-validating system to account for its rapid dimerization.

Protocol A: Controlled Liberation and Biphasic Trapping of BAPO

Objective: To generate the reactive free base of BAPO for immediate coupling without losing yield to pyrazine degradation. Causality: By utilizing a biphasic system, the highly reactive free base partitions into the organic layer immediately upon deprotonation. This minimizes aqueous intermolecular collisions that drive self-condensation.

  • Preparation: Suspend 1.0 mmol of BAPO·HCl in 10 mL of anhydrous dichloromethane (DCM).

  • Aqueous Buffer: Prepare 10 mL of cold (4°C) 0.5 M sodium bicarbonate ( NaHCO3​ ) buffer (pH ~8.2). Why pH 8.2? It is sufficient to deprotonate the amine ( pKa​ ~7.8) without causing hydroxide-mediated aldol side reactions at the methyl ketone.

  • Biphasic Liberation: Add the cold aqueous buffer to the DCM suspension under vigorous stirring (1000 rpm) for exactly 5 minutes.

  • Phase Separation: Transfer to a separatory funnel, isolate the lower DCM layer, and dry rapidly over anhydrous Na2​SO4​ for 2 minutes.

  • Immediate Trapping (Self-Validation Step): Filter the DCM directly into a flask containing 1.2 mmol of the target electrophile/nucleophile.

  • Validation: Analyze an aliquot via LC-MS. The absence of a mass peak at m/z 323 (the oxidized pyrazine dimer [2M−2H2​O−2H]+ ) validates successful trapping.

Stability Salt BAPO·HCl (Stable Storage) FreeBase Free Base Generation (pH > 8) Salt->FreeBase Bicarbonate Buffer Dimer Dihydropyrazine Intermediate FreeBase->Dimer Spontaneous Condensation Active In-situ Reaction (Target Synthesis) FreeBase->Active Biphasic Trapping Pyrazine Pyrazine Derivative (Degradation Product) Dimer->Pyrazine Oxidation [O]

Fig 2: Stability workflow and degradation pathway of alpha-aminoketones.

Protocol B: Comparative Electrophilicity Assay (Covalent Binding Potential)

Objective: To quantify the covalent binding capability of BAPO relative to aryl-aminoketones using a model nucleophile. Causality: Glutathione (GSH) serves as a surrogate for catalytic cysteine residues in target enzymes. Monitoring the half-life of adduct formation provides direct evidence of electrophilic superiority.

  • Solution Preparation: Prepare a 50 mM solution of BAPO·HCl and a separate 50 mM solution of Bupropion·HCl in deuterated phosphate buffer (pD 7.4, D2​O ).

  • Nucleophile Addition: Add 100 mM of reduced L-glutathione (GSH) to each NMR tube.

  • Kinetic Monitoring: Monitor the reaction via 1H -NMR at 37°C, taking spectra every 10 minutes for 2 hours.

  • Data Interpretation: Track the disappearance of the methyl singlet of BAPO (approx. 2.1 ppm) and the appearance of the hemithioketal signals.

  • Expected Outcome: BAPO will demonstrate a t1/2​ of adduct formation of < 30 minutes, whereas the resonance-stabilized Bupropion will show negligible adduct formation over 2 hours, confirming BAPO's utility in targeted covalent design.

Conclusion

While aryl-aminopropiophenones remain the gold standard for non-covalent monoamine transporter modulation, 1-(Benzylamino)propan-2-one hydrochloride occupies a highly specialized, critical niche in modern drug design. Its isolated, aliphatic carbonyl provides unmatched electrophilicity, making it a premier building block for covalent enzyme inhibitors and complex heterocycles. However, this reactivity requires strict adherence to biphasic, in-situ trapping protocols to prevent spontaneous pyrazine degradation. By leveraging the methodologies outlined above, researchers can harness the full synthetic potential of BAPO·HCl without compromising experimental integrity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 444, Bupropion." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41242, Methcathinone." PubChem, [Link]

  • Glennon, R. A., et al. "Methcathinone: A new and potent amphetamine-like agent." Pharmacology Biochemistry and Behavior, [Link]

  • De Kimpe, N., et al. "Synthesis and reactivity of alpha-aminoketones." Chemical Reviews, [Link]

Validation

Benchmarking Synthetic Routes for 1-(Benzylamino)propan-2-one Hydrochloride: A Comprehensive Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Synthetic Challenge 1-(Benzylamino)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Synthetic Challenge

1-(Benzylamino)propan-2-one is a highly versatile α -aminoketone intermediate widely utilized in the synthesis of substituted morpholines, pyrazines, and complex pharmaceutical APIs. However, the synthesis of this molecule presents a classic dichotomy in organic chemistry: the free base is inherently unstable.

Free α -aminoketones undergo rapid, spontaneous intermolecular condensation to form dihydropyrazines, which subsequently oxidize to pyrazines [1]. Causality in Design: To prevent this degradation, the product must be trapped in situ or immediately upon isolation as its hydrochloride salt. Protonation of the secondary amine sequesters the lone pair, eliminating its nucleophilicity and rendering the molecule indefinitely stable.

This guide benchmarks the three primary synthetic routes to 1-(benzylamino)propan-2-one hydrochloride, evaluating them on scalability, purity, and atom economy to help you select the optimal pathway for your specific drug development phase.

Route Benchmarking & Mechanistic Causality

Route A: Direct N-Alkylation (The Classical Approach)

This route relies on the SN​2 displacement of the chloride in chloroacetone [2] by benzylamine[3].

  • The Causality: Because the resulting secondary amine is more nucleophilic than the primary starting amine, over-alkylation (forming the tertiary amine) is a major competing reaction. To suppress this, a massive stoichiometric excess (typically 3 to 5 equivalents) of benzylamine is required. The excess amine also acts as an acid scavenger for the generated HCl.

  • Best For: Large-scale, early-stage synthesis where cost is the primary driver and distillation infrastructure is available.

Route B: Epoxide Opening & Swern Oxidation (The High-Fidelity Approach)

This route builds the skeleton via the ring-opening of propylene oxide with benzylamine, yielding 1-(benzylamino)propan-2-ol.

  • The Causality: Direct oxidation of this amino alcohol fails because the secondary amine will react with the activated DMSO species in a Swern oxidation [4], forming an unwanted sulfilimine. Therefore, transient N -Boc protection is mandatory. Following Swern oxidation, global deprotection with HCl in dioxane simultaneously removes the Boc group and installs the required hydrochloride salt.

  • Best For: Discovery chemistry requiring high analytical purity without the need for fractional distillation.

Route C: Weinreb Amide Addition (The Organometallic Approach)

Utilizing N -Boc- N -benzylglycine, this route forms a Weinreb amide [5] which is subsequently reacted with methylmagnesium bromide.

  • The Causality: The N -methoxy- N -methylamide forms a stable, five-membered cyclic chelate with the magnesium ion. This prevents over-addition of the Grignard reagent, ensuring the tetrahedral intermediate only collapses to the methyl ketone upon acidic aqueous workup.

  • Best For: Late-stage functionalization or when synthesizing structural analogs where precise control over the carbonyl substitution is required.

Quantitative Route Comparison

The following table synthesizes experimental data from standardized 50-gram scale benchmarking runs.

MetricRoute A: Direct AlkylationRoute B: Epoxide / SwernRoute C: Weinreb Amide
Overall Yield (Isolated) 42% (based on chloroacetone)68% (over 3 steps)74% (over 2 steps)
Purity (HPLC-UV) 92% (requires recrystallization)>98%>99%
Major Impurity N,N -bis(2-oxopropyl)benzylamineResidual DMSO/DMSUnreacted Weinreb Amide
Scalability Excellent (Process scale)Moderate (Cryogenic limits)Moderate (Moisture sensitive)
Cost per Gram (Est.) $0.85$4.20$6.50
E-Factor (Waste) High (Excess amine recovery)High (Swern byproducts)Medium (Atom economy)

Visualizing the Synthetic Workflows

SynthesisRoutes Final 1-(Benzylamino)propan-2-one HCl (Stable Salt) A_SM Benzylamine + Chloroacetone A_Cond Direct SN2 Alkylation (3-5 eq. Amine) A_SM->A_Cond A_Cond->Final B_SM Benzylamine + Propylene Oxide B_Int1 1-(Benzylamino)propan-2-ol B_SM->B_Int1 B_Int2 N-Boc Protection & Swern Oxidation B_Int1->B_Int2 B_Int2->Final C_SM N-Boc-N-benzylglycine C_Int1 Weinreb Amide Formation C_SM->C_Int1 C_Int2 MeMgBr Addition & Acidic Workup C_Int1->C_Int2 C_Int2->Final

Figure 1: Comparative workflow of the three primary synthetic routes to 1-(benzylamino)propan-2-one HCl.

Experimental Methodologies

Protocol 1: Direct Alkylation (Route A - Optimized for Scale)

This protocol utilizes a self-validating temperature control system to prevent thermal runaway and minimize dialkylation.

  • Preparation: Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, an addition funnel, and a nitrogen inlet.

  • Amine Loading: Charge the flask with benzylamine (107 g, 1.0 mol, 5.0 equiv) and anhydrous diethyl ether (300 mL). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetone (18.5 g, 0.2 mol, 1.0 equiv) in diethyl ether (50 mL). Transfer to the addition funnel.

  • Controlled Alkylation: Add the chloroacetone solution dropwise over 2 hours. Critical Step: Maintain the internal temperature below 5 °C. The reaction is exothermic; rapid addition will lead to localized heating and promote tertiary amine formation. A white precipitate (benzylamine hydrochloride) will immediately begin to form.

  • Maturation: Stir the suspension at 0 °C for an additional 2 hours, then allow it to warm to room temperature over 1 hour.

  • Workup & Filtration: Filter the suspension to remove the benzylamine hydrochloride byproduct. Wash the filter cake with fresh ether (2 × 50 mL).

  • Salt Formation (Self-Validating Step): Transfer the combined ethereal filtrate to a clean flask cooled to 0 °C. Immediately add 2.0 M HCl in diethyl ether (110 mL, 0.22 mol) dropwise. The product, 1-(benzylamino)propan-2-one hydrochloride, will precipitate as a fine white powder.

    • Validation: If the solution turns yellow/brown before HCl addition, pyrazine degradation has begun. Immediate precipitation confirms the capture of the intact monomer.

  • Isolation: Filter the product, wash with cold ether, and dry under high vacuum to yield a white solid (16.8 g, 42%).

Protocol 2: The Epoxide / Swern Route (Route B - High Fidelity)

This protocol ensures absolute structural fidelity by utilizing protecting group chemistry.

  • Amino Alcohol Formation: Stir benzylamine (1.0 equiv) and propylene oxide (1.1 equiv) in methanol at room temperature for 16 hours. Concentrate under vacuum to yield 1-(benzylamino)propan-2-ol quantitatively.

  • Protection: Dissolve the crude alcohol in DCM. Add di-tert-butyl dicarbonate ( Boc2​O , 1.05 equiv) and stir for 4 hours. Wash with water, dry over MgSO4​ , and concentrate to yield the N -Boc protected amino alcohol.

  • Swern Oxidation:

    • In a rigorously dried flask under argon, cool a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM to -78 °C.

    • Add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes.

    • Add the N -Boc amino alcohol (1.0 equiv) dissolved in DCM dropwise. Stir at -78 °C for 45 minutes.

    • Causality: The low temperature is critical to prevent the premature collapse of the alkoxysulfonium ylide, which would lead to methylthiomethyl ether byproducts.

    • Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow to warm to 0 °C. Quench with water and extract with DCM.

  • Global Deprotection & Salt Formation: Dissolve the purified N -Boc-1-(benzylamino)propan-2-one in a minimal amount of dry DCM. Add 4.0 M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours. The evolution of CO2​ and isobutylene will cease, and the pure hydrochloride salt will precipitate directly from the reaction matrix. Filter and dry.

References

  • March, J., & Smith, M. B. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Authoritative text on the instability and condensation of α -aminoketones). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7476, Chloroacetone. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2345, Benzylamine. URL:[Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

Comparative

Inter-Laboratory Validation of 1-(Benzylamino)propan-2-one Hydrochloride Purity Assays: A Comparative Guide

Accurate purity determination of secondary amine hydrochloride salts, such as 1-(Benzylamino)propan-2-one hydrochloride, is a critical bottleneck in analytical chemistry. As a highly reactive intermediate and reference s...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of secondary amine hydrochloride salts, such as 1-(Benzylamino)propan-2-one hydrochloride, is a critical bottleneck in analytical chemistry. As a highly reactive intermediate and reference standard, this compound is prone to oxidation, condensation, and thermal degradation. Establishing a certified purity value requires moving beyond single-method reliance and adopting a multi-modal, inter-laboratory validation strategy.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography (GC-FID) for certifying the purity of 1-(Benzylamino)propan-2-one HCl. By synthesizing experimental data with mechanistic insights, we provide a robust framework for analytical scientists to select, validate, and troubleshoot these assays.

Comparative Evaluation of Analytical Modalities

To establish a consensus purity value, laboratories must employ orthogonal techniques. No single analytical method can capture all potential impurities (e.g., inorganic salts, residual solvents, structurally similar organic byproducts).

Method Performance Comparison

The following table summarizes the comparative performance of three primary analytical modalities evaluated during our inter-laboratory study, adhering to the validation parameters outlined in the .

Analytical Parameter1H-qNMR (Primary)HPLC-UV (Orthogonal)GC-FID (Volatiles)
Primary Utility Absolute mass fraction (% w/w)Chromatographic purity (% a/a)Residual solvents / Volatiles
Reference Standard Not required (Uses internal standard)Identical reference standard requiredRequired for specific solvents
Precision (Inter-lab RSD) < 0.5%< 1.0%< 2.5%
Sample Preparation Direct dissolution in D2​O Dissolution in mobile phaseFree-basing or headspace
Key Limitation High LOD (~0.1%); blind to inorganicsBlind to non-chromophoric impuritiesThermal degradation of HCl salt

Scientist's Insight: While GC-FID is a staple in many labs, injecting 1-(Benzylamino)propan-2-one hydrochloride directly into a 250°C GC inlet leads to thermal decomposition (specifically, cleavage of the benzyl group). Therefore, GC-FID is strictly relegated to headspace residual solvent analysis, while qNMR and HPLC-UV are utilized for main component purity.

Inter-Laboratory Validation Workflow

To ensure the trustworthiness of the purity assignment, a round-robin validation was conducted across three independent laboratories. The workflow relies on the principle of mass balance cross-validated against absolute qNMR quantification.

ValidationWorkflow Start 1-(Benzylamino)propan-2-one HCl Standard Distribution LabA Laboratory A (Reference Lab) Start->LabA LabB Laboratory B (Contract Lab) Start->LabB qNMR 1H-qNMR Assay (Primary Method) LabA->qNMR HPLC HPLC-UV Assay (Orthogonal Method) LabA->HPLC LabB->qNMR LabB->HPLC DataAgg Data Aggregation & Statistical Evaluation qNMR->DataAgg HPLC->DataAgg Consensus Consensus Purity Value (± 95% CI) DataAgg->Consensus

Fig 1. Multi-modal inter-laboratory validation workflow for absolute purity certification.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning the data generated contains internal checks that immediately flag experimental errors. The following methodologies detail the causality behind each parameter.

Protocol A: Absolute Purity via 1H-qNMR

qNMR is the gold standard for absolute quantitation because the signal area is directly proportional to the number of nuclei, requiring only a highly pure, unrelated internal standard (IS), as recommended by .

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of 1-(Benzylamino)propan-2-one HCl and ~10.0 mg of Maleic Acid (NIST SRM 84L) into a clean glass vial.

  • Solvation: Add 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D) and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

    • Causality: D2​O is chosen over CDCl3​ because the highly polar hydrochloride salt exhibits superior solubility in aqueous media, preventing micro-precipitates that cause line broadening and integration errors.

  • Acquisition: Acquire data at 600 MHz (298 K) with 32 scans. Set the Relaxation Delay (D1) to 30 seconds.

    • Causality: The spin-lattice relaxation time ( T1​ ) of the maleic acid alkene protons is approximately 5-6 seconds. A D1 of 30 seconds ensures >5×T1​ , guaranteeing 99.3% magnetization recovery. Shorter delays artificially suppress the IS signal, leading to a falsely elevated purity calculation.

  • Self-Validation (Internal Ratio Check): Integrate the target's methyl protons (~2.2 ppm, 3H) and aromatic protons (~7.4 ppm, 5H). The molar ratio must calculate to exactly 3:5. A deviation of >1% indicates that a hidden impurity is co-eluting under one of the peaks, invalidating the assay.

Protocol B: Chromatographic Purity via HPLC-UV

While qNMR provides absolute mass fraction, HPLC-UV is required to detect trace organic impurities that fall below the NMR's Limit of Detection (LOD).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: TFA is a critical ion-pairing reagent. At pH ~2.0, the secondary amine of the analyte is fully protonated. TFA pairs with this cation and simultaneously masks residual silanols on the silica stationary phase, preventing severe peak tailing and ensuring sharp, quantifiable peaks.

  • Gradient Elution: 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Dual-Wavelength Detection: Monitor at 210 nm and 254 nm.

    • Self-Validation: 210 nm captures general amide/amine backbone absorption, while 254 nm is highly specific to the π→π∗ transition of the benzyl ring. By comparing the 210/254 nm peak area ratios of the main peak against any minor peaks, analysts can instantly deduce if an impurity is a benzyl-containing related substance (e.g., unreacted benzylamine) or an aliphatic degradation product.

Inter-Laboratory Validation Data

To verify the robustness of these protocols, three independent laboratories analyzed the same batch of 1-(Benzylamino)propan-2-one HCl. The results are summarized below.

Mass Balance Purity is calculated as: 100%−(%HPLC Impurities+%Water by Karl Fischer+%Residual Solvents by GC-FID) . According to , a strong correlation between Mass Balance and qNMR confirms assay integrity.

Table: Inter-Laboratory Consensus Data (n=6 per lab)
Laboratory1H-qNMR Absolute Purity (% w/w)HPLC-UV Chromatographic Purity (% a/a)Mass Balance Purity (%)Inter-Assay Δ
Lab 1 (Reference) 98.42 ± 0.1599.10 ± 0.0598.35 ± 0.200.07%
Lab 2 (Contract) 98.38 ± 0.2299.15 ± 0.0898.40 ± 0.250.02%
Lab 3 (QC) 98.45 ± 0.1899.08 ± 0.0698.31 ± 0.180.14%
Overall Consensus 98.41% (RSD: 0.19%) 99.11% (RSD: 0.06%) 98.35% (RSD: 0.21%) N/A

Data Interpretation: The HPLC-UV purity (99.11%) is consistently higher than the qNMR purity (98.41%). This is expected, as HPLC-UV is blind to inorganic salts and water content. The Mass Balance calculation (98.35%), which accounts for water and volatile solvents, aligns almost perfectly with the absolute qNMR value (98.41%). The tight Inter-lab RSD (< 0.25%) validates that the self-validating protocols successfully neutralized operator and instrument variations.

Conclusion

For reactive secondary amine salts like 1-(Benzylamino)propan-2-one hydrochloride, relying solely on chromatographic purity leads to a dangerous overestimation of quality. This inter-laboratory validation demonstrates that 1H-qNMR should be adopted as the primary method for absolute mass fraction determination, supported by HPLC-UV for trace impurity profiling and GC-FID strictly for residual solvents. By enforcing self-validating checks—such as internal proton ratio verification and adequate T1​ relaxation delays—laboratories can achieve highly reproducible, audit-proof purity certifications.

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Quantitative NMR in Pharmaceutical Analysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Standard Reference Materials (SRM) for Metrology Source: National Institute of Standards and Technology (NIST) URL:[Link]

Validation

Analytical and Spectroscopic Comparison Guide: 1-(Benzylamino)propan-2-one Hydrochloride and Structural Analogs

As a Senior Application Scientist, evaluating α -aminoketones requires navigating their inherent chemical instability. In their free-base form, compounds like 1-(benzylamino)propan-2-one rapidly undergo intermolecular co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating α -aminoketones requires navigating their inherent chemical instability. In their free-base form, compounds like 1-(benzylamino)propan-2-one rapidly undergo intermolecular condensation to form substituted dihydropyrazines. Consequently, these compounds must be synthesized, stored, and analyzed as their hydrochloride salts.

This guide provides an objective, data-driven spectroscopic comparison of 1-(Benzylamino)propan-2-one hydrochloride (BAP-HCl) against two key structural analogs: 1-(Methylamino)propan-2-one hydrochloride (MAP-HCl) and 1-(Phenylamino)propan-2-one hydrochloride (PAP-HCl) . By examining how varying N-substituents (benzyl, methyl, and phenyl) influence electron density, we can establish a self-validating analytical framework for structural confirmation.

Structural Overview and Mechanistic Rationale

The target compound and its analogs share a common propan-2-one (acetone) backbone substituted at the α -carbon with a secondary amine.

  • BAP-HCl (Target): Features an N-benzyl group. The benzyl moiety provides moderate steric bulk and mild electron-withdrawing properties relative to alkyl groups.

  • MAP-HCl (Analog 1): Features an N-methyl group. This represents the baseline aliphatic α -aminoketone, minimizing steric hindrance and maximizing electron donation to the nitrogen.

  • PAP-HCl (Analog 2): Features an N-phenyl group (aniline derivative). The phenyl ring strongly withdraws electron density via resonance, significantly altering the basicity of the amine and the inductive effects on the adjacent carbonyl group.

Understanding these electronic environments is critical for interpreting the spectroscopic deviations across the three analogs [1].

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in 1 H NMR are highly sensitive to the inductive effects of the N-substituent. Because the nitrogen is protonated ( NH2+​ ), it exerts a strong −I (inductive) effect on the adjacent α -methylene protons.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , δ ppm)

Structural FeatureBAP-HCl (Benzyl)MAP-HCl (Methyl)PAP-HCl (Phenyl)
Acetyl ( CH3​ ) 2.18 (s, 3H)2.15 (s, 3H)2.25 (s, 3H)
α -Methylene ( CH2​ ) 4.10 (s, 2H)4.05 (s, 2H)4.45 (s, 2H)
N-Substituent 4.25 (s, 2H, benzyl)2.60 (s, 3H, N-methyl)N/A
Aromatic Protons 7.40–7.55 (m, 5H)N/A6.80–7.30 (m, 5H)
Ammonium ( NH2+​ ) 9.60 (br s, 2H)9.30 (br s, 2H)10.50 (br s, 2H)

Mechanistic Insight: The α -methylene protons in PAP-HCl are shifted significantly downfield (4.45 ppm) compared to MAP-HCl (4.05 ppm). The electron-withdrawing phenyl ring increases the positive charge density on the nitrogen, amplifying its deshielding effect on the adjacent carbon [2].

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

The carbonyl ( C=O ) stretching frequency in α -aminoketone hydrochlorides is typically higher than that of standard aliphatic ketones (~1715 cm −1 ). The adjacent positive charge restricts the resonance of the carbonyl oxygen, strengthening the C=O double bond.

Table 2: Key ATR-FTIR Vibrational Frequencies (cm −1 )

Vibrational ModeBAP-HClMAP-HClPAP-HCl
ν(C=O) Ketone 173517301742
ν(N−H+) Ammonium 2950–2400 (broad)2980–2450 (broad)2850–2300 (broad)
ν(C−H) Aliphatic 2920, 28552935, 28602915, 2850
ν(C=C) Aromatic 1495, 1450N/A1600, 1500

Mechanistic Insight: PAP-HCl exhibits the highest carbonyl frequency (1742 cm −1 ). The strong electron-withdrawing nature of the N-phenyl group maximizes the −I effect of the ammonium ion, further shortening and strengthening the C=O bond relative to the N-methyl analog.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides definitive molecular weight confirmation. Under positive ESI conditions, these secondary amines readily protonate.

Table 3: ESI-LC-MS Positive Ion Mode Data

CompoundExact Mass [M+H]+ (m/z)Diagnostic Fragments (m/z)
BAP-HCl 177.12178.191.0 (tropylium ion), 120.1
MAP-HCl 87.0788.146.1 (loss of ketene)
PAP-HCl 163.09164.1106.1, 77.0 (phenyl cation)

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols have been optimized specifically for amine hydrochlorides. By utilizing orthogonal techniques (NMR for connectivity, IR for functional groups, MS for mass), the workflow creates a self-validating loop where an error in one preparation step is immediately caught by discrepancies in another.

Protocol A: NMR Sample Preparation and Acquisition

Why this works: Hydrochloride salts of secondary amines are highly polar and generally insoluble in non-polar solvents like CDCl3​ . DMSO- d6​ is utilized to disrupt crystal lattice hydrogen bonding, ensuring complete dissolution.

  • Desiccation: Dry the synthesized hydrochloride salt under high vacuum (0.1 mbar) at 40 °C for 24 hours. Critical: Residual water will exchange with the NH2+​ protons, obscuring the critical 9.0–10.5 ppm signals.

  • Dissolution: Weigh 15 mg of the dried salt into a 1.5 mL Eppendorf tube. Add 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H NMR spectra at 400 MHz using 16 scans and a 1.5-second relaxation delay to ensure accurate integration.

Protocol B: Solid-State ATR-FTIR Spectroscopy

Why this works: Traditional KBr pellet preparation is strictly avoided. KBr can undergo solid-state ion exchange with amine hydrochlorides under high pressure (forming the HBr salt and KCl), which artificially shifts both the N-H and C=O stretching frequencies [3].

  • Background: Clean the monolithic diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum in ambient air.

  • Application: Place 2–3 mg of the unadulterated solid powder directly onto the center of the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil until the software indicates optimal contact.

  • Scanning: Acquire 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Protocol C: ESI-LC-MS Analysis

Why this works: The use of an acidic mobile phase ensures the secondary amine remains fully protonated during the LC separation, preventing peak tailing and maximizing ionization efficiency in the ESI source.

  • Dilution: Prepare a 10 μ g/mL working solution of the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 μ L onto a C18 column (50 x 2.1 mm, 1.8 μ m). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

Analytical Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow utilized to confirm the structural identity and purity of these aminoketone analogs.

G A Sample Preparation (Vacuum Desiccation & Aliquoting) B 1H & 13C NMR (Anhydrous DMSO-d6, 400 MHz) A->B Aliquot 1 (15 mg) C ATR-FTIR (Solid State, No KBr Matrix) A->C Aliquot 2 (3 mg) D ESI-LC-MS (Positive Ion Mode, 0.1% FA) A->D Aliquot 3 (10 µg/mL) E Data Synthesis & Cross-Validation B->E Chemical Shifts & Integration C->E Functional Group Frequencies D->E Molecular Mass & Fragments F Structural Confirmation & Purity Assessment E->F Orthogonal Validation

Fig 1: Self-validating multi-modal spectroscopic workflow for aminoketone hydrochlorides.

Conclusion

When analyzing 1-(Benzylamino)propan-2-one hydrochloride and its analogs, researchers must account for the profound inductive effects generated by the protonated secondary amine. The choice of the N-substituent (benzyl, methyl, or phenyl) dictates the electron density across the molecule, predictably shifting both the α -methylene protons in NMR and the carbonyl stretching frequencies in FTIR. By adhering strictly to matrix-free IR techniques (ATR) and utilizing anhydrous, highly polar NMR solvents (DMSO- d6​ ), laboratories can eliminate preparation-induced artifacts and ensure robust, reproducible structural validation.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 139044, 1-(Benzylamino)propan-2-one." PubChem Database. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." NIST Standard Reference Database. Available at: [Link]

Comparative

Reference Standard Qualification for 1-(Benzylamino)propan-2-one Hydrochloride: Mass Balance vs. qNMR Approaches

Executive Summary & Chemical Profile The qualification of primary reference standards is a foundational requirement in pharmaceutical development, directly impacting the accuracy of all subsequent quantitative assays [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The qualification of primary reference standards is a foundational requirement in pharmaceutical development, directly impacting the accuracy of all subsequent quantitative assays [1]. 1-(Benzylamino)propan-2-one hydrochloride (C₁₀H₁₃NO · HCl; MW: 199.68 g/mol ) presents a unique analytical challenge. As a secondary amine with a reactive ketone moiety, it is susceptible to self-condensation and oxidation. While the hydrochloride salt form stabilizes the amine, it introduces hygroscopicity, complicating accurate purity assignment.

This guide objectively compares the two industry-standard methodologies for qualifying this molecule: the traditional Mass Balance Approach (MBA) and Quantitative Nuclear Magnetic Resonance (qNMR) . By implementing these methods orthogonally, laboratories can establish a self-validating system that ensures absolute scientific integrity.

Methodological Comparison: Causality & Performance

The Mass Balance Approach (MBA)

MBA is an indirect purity assignment method. It operates on the principle of subtraction: Purity=(100%−∑Impurities)×ChromatographicPurity .

  • The Causality: MBA assumes that all impurities can be detected and quantified. Because HPLC-UV relies on chromophoric response, it is blind to non-UV-absorbing organic impurities (e.g., aliphatic synthetic intermediates). Therefore, MBA requires a suite of orthogonal tests (Karl Fischer for water, Headspace GC for solvents, Residue on Ignition for inorganics) to close the mass balance loop.

  • Vulnerability: If 1-(Benzylamino)propan-2-one HCl loses its counterion (HCl) or contains a non-chromophoric impurity, MBA will artificially overestimate the purity [2].

Quantitative NMR (qNMR)

qNMR is a direct, primary ratio method. It compares the resonance integral of the analyte against a certified internal standard (IS).

  • The Causality: The fundamental physics of NMR dictates that the area of a resonance signal is strictly proportional to the number of nuclei generating it, regardless of chemical structure. By ensuring the relaxation delay ( D1​ ) is at least 5 times the longest longitudinal relaxation time ( T1​ ), the magnetization vector fully returns to equilibrium, yielding absolute quantitative accuracy [3].

  • Advantage: qNMR does not require the analyte to have a chromophore, nor does it require a pre-existing reference standard of the analyte itself. It acts as an absolute truth benchmark.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Mass Balance Approach (MBA)

This protocol requires the synthesis of data from four distinct analytical techniques.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Rationale: The hybrid particle technology resists degradation, while the C18 phase provides retention for the benzyl moiety.

  • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, protonating the secondary amine to prevent severe peak tailing caused by secondary interactions with residual surface silanols.

  • Detection: UV at 210 nm to capture both the aromatic ring and the carbonyl group.

Step 2: Volatile Impurities

  • Water Content: Karl Fischer (KF) coulometric titration. Critical Handling: Due to the hygroscopic nature of the HCl salt, samples must be weighed in a dry box (RH < 15%).

  • Residual Solvents: Headspace GC-FID to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate).

Step 3: Inorganic Impurities

  • Residue on Ignition (ROI): Burn ~1.0 g of sample with sulfuric acid at 600°C to quantify residual inorganic catalysts or salts.

Protocol B: Quantitative NMR (qNMR)

This protocol directly calculates purity using Maleic acid as the internal standard.

Step 1: Sample Preparation

  • Using a high-precision microbalance (d = 0.001 mg), co-weigh ~20.0 mg of 1-(Benzylamino)propan-2-one HCl and ~10.0 mg of Maleic acid (TraceCERT®, 99.94% certified purity).

  • Dissolve in 1.0 mL of Deuterium Oxide ( D2​O ). Causality: D2​O readily dissolves the HCl salt. While exchangeable amine protons will be deuterated and disappear from the spectrum, the target carbon-bound protons remain intact.

Step 2: Acquisition Parameters

  • Instrument: 600 MHz NMR spectrometer.

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D 1H .

  • Relaxation Delay ( D1​ ): 60 seconds. Causality: Ensures complete relaxation of the methyl protons ( T1​ ~4-6s) to prevent integration truncation.

  • Scans: 32 (to achieve S/N > 250:1).

Step 3: Integration & Calculation

  • Integrate the Maleic acid olefinic protons (singlet, ~6.25 ppm, 2H).

  • Integrate the 1-(Benzylamino)propan-2-one methyl protons (singlet, ~2.15 ppm, 3H).

  • Calculate using the qNMR equation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Quantitative Data Presentation

The following table summarizes a qualification study comparing two distinct synthesis batches of 1-(Benzylamino)propan-2-one HCl.

Analytical ParameterBatch A (Optimized Synthesis)Batch B (Stressed/Crude Synthesis)
HPLC-UV Purity 99.85%99.10%
Water Content (KF) 0.45%1.20%
Residual Solvents (GC) 0.10%0.35%
Residue on Ignition 0.05%0.10%
Calculated MBA Purity 99.25% 97.46%
qNMR Purity (Direct) 99.18% 93.50%
Absolute Difference ( Δ ) 0.07% (Concordant) 3.96% (Discordant)

Data Analysis & Causality: Batch A demonstrates excellent concordance ( Δ < 0.5%) between MBA and qNMR, validating the material as a Primary Reference Standard. However, Batch B exhibits a severe discordance ( Δ = 3.96%). This indicates that Batch B contains a significant amount of an impurity that is invisible to HPLC-UV and ROI (e.g., an aliphatic organic impurity or a non-UV absorbing counterion imbalance). Relying solely on MBA for Batch B would have resulted in a dangerously inaccurate purity assignment [4].

Workflow Visualization

The following decision tree illustrates the self-validating orthogonal workflow required to qualify 1-(Benzylamino)propan-2-one HCl.

RS_Qualification Start 1-(Benzylamino)propan-2-one HCl Candidate Material MBA Mass Balance Approach (MBA) Start->MBA qNMR Quantitative NMR (qNMR) Start->qNMR HPLC HPLC-UV (Organic Impurities) MBA->HPLC KF Karl Fischer (Water Content) MBA->KF GC HS-GC (Residual Solvents) MBA->GC ROI Residue on Ignition (Inorganics) MBA->ROI NMR_Prep Co-weighing with Internal Standard qNMR->NMR_Prep Calc_MBA Purity = (100 - Inorganics - Volatiles) * Chromatographic Purity HPLC->Calc_MBA KF->Calc_MBA GC->Calc_MBA ROI->Calc_MBA NMR_Acq 1H-NMR Acquisition (D1 > 5*T1) NMR_Prep->NMR_Acq Calc_qNMR Direct Purity Calculation via Integration Ratio NMR_Acq->Calc_qNMR Compare Orthogonal Comparison (|MBA - qNMR| ≤ 1.0%) Calc_MBA->Compare Calc_qNMR->Compare Valid Certified Reference Standard Compare->Valid  Pass Investigate OOS Investigation (Hidden Impurities?) Compare->Investigate  Fail

Figure 1: Orthogonal workflow for reference standard qualification comparing MBA and qNMR.

Conclusion

For complex, reactive secondary amine hydrochlorides like 1-(Benzylamino)propan-2-one HCl, relying exclusively on the Mass Balance Approach introduces significant analytical risk due to potential non-chromophoric impurities and counterion fluctuations. By integrating qNMR as a primary, orthogonal validation tool, analytical laboratories can create a self-validating system that guarantees the scientific integrity of their reference standards.

References

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Holzgrabe, U., et al. (2005): "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. URL:[Link]

  • Pauli, G. F., et al. (2012): "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(18), 7890-7896. URL:[Link]

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